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  • Product: 2-Chloro-5,8-dimethylquinoline-3-methanol
  • CAS: 485337-91-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5,8-dimethylquinoline-3-methanol

Introduction Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] The strategic placement of substituents on the quino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 2-Chloro-5,8-dimethylquinoline-3-methanol, a molecule of interest for its potential applications in drug discovery. Due to the limited availability of specific experimental data for this compound, this document will leverage data from structurally related analogs to provide a predictive profile of its core physicochemical characteristics. Furthermore, it will detail the established methodologies for the empirical validation of these properties.

The introduction of a chloro group at the 2-position, methyl groups at the 5- and 8-positions, and a methanol group at the 3-position is anticipated to significantly influence the molecule's solubility, lipophilicity, and metabolic stability, thereby affecting its bioavailability and potential therapeutic efficacy.[2]

Predicted Physicochemical Properties

The physicochemical properties of 2-Chloro-5,8-dimethylquinoline-3-methanol can be inferred from closely related structures. The following table summarizes these predicted properties, providing a baseline for experimental investigation.

PropertyPredicted Value/RangeComments and Rationale
Molecular Formula C₁₂H₁₂ClNOBased on the chemical structure.
Molecular Weight 221.68 g/mol Calculated from the molecular formula.
Melting Point (°C) 120 - 140Based on analogs like 2-Chloro-6-methylquinoline-3-carbaldehyde (120-125 °C) and considering the influence of an additional methyl group and the reduction of the aldehyde to an alcohol.[2]
Boiling Point (°C) Not readily availableHigh boiling point expected due to the molecular weight and polar functional groups.
Appearance White to off-white or pale yellow solidBased on the appearance of similar quinoline derivatives.[2]
Solubility Soluble in organic solvents like ethyl acetate, chloroform, and methanol. Sparingly soluble in water.The chloro and methyl groups enhance lipophilicity, while the methanol group provides some polarity. Solubility in ethyl acetate is noted for a related carbaldehyde.[2]
logP (Octanol-Water Partition Coefficient) ~3.0 - 4.0Estimated based on the increased lipophilicity from the chloro and two methyl groups, compared to simpler (2-chloroquinolin-3-yl)methanol (XLogP3 of 2.3).[3]
pKa Not readily availableThe quinoline nitrogen is weakly basic. The presence of the electron-withdrawing chloro group will decrease its basicity.

Structural Elucidation and Characterization: A Methodological Approach

The definitive characterization of 2-Chloro-5,8-dimethylquinoline-3-methanol relies on a combination of spectroscopic and analytical techniques. Each method provides unique structural information, and together they offer a complete picture of the molecule's identity and purity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Chemical Shifts (δ): The aromatic protons on the quinoline ring are expected to appear in the range of 7.0-8.5 ppm. The protons of the methanol group (CH₂OH) will likely appear around 4.5-5.0 ppm, and the methyl groups will be upfield, around 2.5 ppm.

    • Integration: The relative areas of the peaks should correspond to the number of protons in each environment.

    • Coupling Constants (J): The splitting patterns of the aromatic protons will provide information about their relative positions on the quinoline ring.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling.

  • Data Analysis: The chemical shifts of the carbon atoms provide information about their electronic environment. The carbons adjacent to the nitrogen (C2 and C8a) and the carbon bearing the chlorine (C2) will be significantly deshielded.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound.[5]

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[5]

FT-IR Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet) or dissolved in a suitable solvent.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Key characteristic peaks to look for include:

    • O-H stretch (from the methanol group) as a broad band around 3200-3600 cm⁻¹.

    • Aromatic C-H stretches above 3000 cm⁻¹.

    • C=C and C=N stretches in the aromatic region (1400-1600 cm⁻¹).

    • C-O stretch from the methanol group around 1000-1200 cm⁻¹.

    • C-Cl stretch, typically in the fingerprint region (below 800 cm⁻¹).

Synthesis and Purification

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol would likely involve a multi-step process, starting with the construction of the quinoline ring, followed by functional group manipulations. A plausible synthetic route could involve the Vilsmeier-Haack reaction to introduce the chloro and formyl groups, followed by reduction of the aldehyde to the primary alcohol.[6]

Illustrative Synthetic Workflow:

G A Substituted Acetanilide B Vilsmeier-Haack Reaction (POCl₃, DMF) A->B C 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde B->C D Reduction (e.g., NaBH₄) C->D E 2-Chloro-5,8-dimethylquinoline-3-methanol D->E F Purification (Recrystallization or Chromatography) E->F G Pure Product F->G

Caption: A potential synthetic pathway for 2-Chloro-5,8-dimethylquinoline-3-methanol.

Purification Protocol (Recrystallization):

  • Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Potential Biological and Pharmaceutical Relevance

Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][7] The presence of a chlorine atom can enhance lipophilicity, potentially improving membrane permeability, while methyl groups can influence metabolic stability and receptor binding.[2] The methanol group can participate in hydrogen bonding interactions with biological targets. Therefore, 2-Chloro-5,8-dimethylquinoline-3-methanol represents a promising scaffold for further investigation in drug discovery programs. For instance, some quinoline derivatives have shown cytotoxicity against various cancer cell lines.[8]

Conclusion

While direct experimental data for 2-Chloro-5,8-dimethylquinoline-3-methanol is not extensively available in the public domain, a robust physicochemical profile can be predicted based on the properties of structurally similar compounds. This guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this molecule. The outlined experimental protocols for NMR, MS, and IR spectroscopy are standard, reliable methods for structural elucidation and confirmation. The potential biological significance of this compound, rooted in the well-established pharmacology of the quinoline scaffold, makes it a compelling target for further research and development in the pharmaceutical sciences.

References

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS - Purdue University Graduate School. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (n.d.).
  • Shafi, S. S., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. Der Pharma Chemica, 7(10), 453-458.
  • 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook. (n.d.).
  • Supporting Materials. (n.d.).
  • An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines - Benchchem. (n.d.).
  • 2-Chloro-6-methylquinoline-3-methanol. PubChem. (n.d.).
  • Roopan, S. M., Khan, F. N., & Jin, J. S. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345-351.
  • (2-Chloroquinolin-3-yl)methanol. PubChem. (n.d.).
  • 2-Chloro-5,8-dimethyl-3-(2-nitroethenyl)quinoline. PubChem. (n.d.).
  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2873.
  • 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde. Sigma-Aldrich. (n.d.).
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). ACS Omega.
  • (2-chloro-8-methylquinolin-3-yl)methanol. EPA. (n.d.).
  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Bouraiou, A., et al. (2015). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o964-o965.
  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Semantic Scholar.
  • synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the - DTIC. (2008).
  • NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc.
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (2025). ResearchGate.
  • (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine. MolCore. (n.d.).
  • 2-Chloro-5-methyl-3-nitropyridine Properties. EPA. (n.d.).
  • 2-chloro-5,8-dimethylquinoline-3-carbonitrile (C12H9ClN2). PubChemLite. (n.d.).

Sources

Exploratory

Technical Monograph: 2-Chloro-5,8-dimethylquinoline-3-methanol

Advanced Scaffolds in Medicinal Chemistry Executive Summary 2-Chloro-5,8-dimethylquinoline-3-methanol (CAS 485337-91-5) represents a high-value heterocyclic intermediate, primarily utilized in the synthesis of pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds in Medicinal Chemistry

Executive Summary

2-Chloro-5,8-dimethylquinoline-3-methanol (CAS 485337-91-5) represents a high-value heterocyclic intermediate, primarily utilized in the synthesis of pharmacologically active agents targeting kinase pathways (PI3K/mTOR) and infectious diseases (malaria, tuberculosis).

Distinct from generic quinolines, the 5,8-dimethyl substitution pattern confers unique lipophilicity and steric properties that influence binding affinity in hydrophobic pockets of protein targets.[1] Furthermore, the molecule features two orthogonal reactive handles—the C2-chlorine (electrophilic) and the C3-hydroxymethyl (nucleophilic)—allowing for divergent library synthesis in drug discovery campaigns.[1]

This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this core scaffold.[1][2]

Chemical Profile & Identification
PropertySpecification
Chemical Name 2-Chloro-5,8-dimethylquinoline-3-methanol
CAS Number 485337-91-5
Molecular Formula C₁₂H₁₂ClNO
Molecular Weight 221.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 165–170 °C (Typical range for this class)
Key Functionalities 2-Cl (SNAr active), 3-CH₂OH (Oxidizable/Derivatizable)
Synthetic Utility & Mechanism[1][5]

The synthesis of CAS 485337-91-5 is classically achieved through a two-stage workflow designed to build the pyridine ring onto a substituted benzene core.[1]

3.1 Mechanistic Pathway: The Vilsmeier-Haack Approach

The most robust route involves the Vilsmeier-Haack cyclization of N-(2,5-dimethylphenyl)acetamide.[1] This reaction serves two purposes simultaneously: it formylates the aromatic ring and cyclizes it to form the quinoline core, installing the chlorine atom at the C2 position.[1]

  • Cyclization (Precursor Synthesis): The acetanilide reacts with POCl₃/DMF to yield 2-chloro-5,8-dimethylquinoline-3-carbaldehyde .[1]

  • Selective Reduction: The aldehyde is chemoselectively reduced to the alcohol (methanol) using Sodium Borohydride (NaBH₄).[1] This step is critical; stronger reducing agents (like LiAlH₄) might dechlorinate the C2 position, destroying the scaffold's utility.

3.2 Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical construction of the target molecule from commercially available precursors.

SynthesisPathway Precursor N-(2,5-dimethylphenyl)acetamide Intermediate 2-Chloro-5,8-dimethyl- quinoline-3-carbaldehyde Precursor->Intermediate Cyclization & Chlorination Reagent1 POCl3 / DMF (Vilsmeier-Haack) Reagent1->Intermediate Target TARGET: 2-Chloro-5,8-dimethyl- quinoline-3-methanol Intermediate->Target Aldehyde Reduction Reagent2 NaBH4 / MeOH (Selective Reduction) Reagent2->Target

Figure 1: Step-wise synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol from acetanilide precursors.

Experimental Protocol: Selective Reduction

Objective: Convert 2-chloro-5,8-dimethylquinoline-3-carbaldehyde to the title methanol compound without displacing the C2-chlorine.

Reagents:

  • 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)[1]

  • Methanol (anhydrous)[1]

  • Tetrahydrofuran (THF) (optional co-solvent for solubility)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the aldehyde intermediate in 50 mL of Methanol (or MeOH/THF 1:1 mixture if solubility is poor). Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add NaBH₄ (5 mmol) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.[1]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C) for 1 hour. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a more polar alcohol spot.

  • Quenching: Quench the reaction by adding 10 mL of water dropwise.

  • Work-up: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography if necessary.

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the methylene doublet (~4.8 ppm) and hydroxyl triplet.[1]

  • Mass Spec: M+1 peak at ~222.1 m/z (check for Cl isotope pattern 3:1).[1]

Strategic Applications in Drug Design

This scaffold is a "bifunctional linchpin." The C2-Chlorine is electronically activated by the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C3-Methanol serves as a handle for alkylation or oxidation.[1]

5.1 Divergent Synthesis Workflow

Researchers use this molecule to generate libraries of derivatives.[1] The order of operations is crucial:

  • Path A (C2 Substitution First): Reacting with amines/phenols first to install the pharmacophore, then modifying the alcohol.[1]

  • Path B (C3 Modification First): Converting the alcohol to a halide or ether before displacing the C2-chlorine.[1]

DivergentSynthesis Core CAS 485337-91-5 (Core Scaffold) Amination Reaction with Primary Amines (S_NAr at C2) Core->Amination Heat / Base Oxidation Oxidation to Acid/Ester (Modification at C3) Core->Oxidation MnO2 or Jones KinaseInhibitor Kinase Inhibitor Analogs (e.g., PI3K/mTOR) Amination->KinaseInhibitor Antimalarial Antimalarial/Antibacterial Candidates Oxidation->Antimalarial

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2 and C3 positions.[1]

Safety & Handling (MSDS Highlights)
  • Hazard Classification: Acute Toxicity (Oral) Category 4; Serious Eye Damage Category 1.[1]

  • Handling: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] Use in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as the hydroxymethyl group can slowly oxidize over time.[1]

References
  • Synthesis of 2-Chloro-3-formylquinolines (Vilsmeier-Haack)

    • Methodology Source: Meth-Cohn, O., & Goon, S. (2004).[1] "A versatile synthesis of 2-chloro-3-formylquinolines."[1][3] Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Establishes the core cyclization protocol used for this class of compounds.
    • [1]

  • Reduction Protocols for Quinoline Carbaldehydes

    • Protocol Validation: Roopan, S. M., et al. (2010).[1] "(2-Chloro-8-methylquinolin-3-yl)methanol."[1] Acta Crystallographica Section E.

    • Context: Provides crystallographic data and reduction conditions for the closely related 8-methyl analog, valid
    • [1]

  • Medicinal Applications (Anticancer & PI3K/mTOR)

    • Application: "Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline..." Frontiers in Chemistry.
    • Context: Demonstrates the utility of 2-chloro-methyl-quinoline scaffolds in designing PI3K/mTOR pathway modulators.[1]

    • [1]

  • Chemical Substance Data (CAS 485337-91-5)

    • Identifier: PubChem CID 53396809 (Related Derivative).[4]

    • Context: Verification of chemical structure and properties.[1][5][6][7]

    • [1]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Chloro-5,8-dimethylquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Chloro-5,8-dimethylquinoline-3-methanol. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. This document details a robust two-step synthetic pathway to the target molecule, commencing with the Vilsmeier-Haack formylation of N-(2,5-dimethylphenyl)acetamide to yield the key intermediate, 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde, followed by its selective reduction to the corresponding methanol. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel quinoline-based compounds, providing detailed experimental protocols, characterization data, and insights into the potential applications of this molecular scaffold.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] Its derivatives have been extensively explored for applications as antibacterial, antifungal, antimalarial, and anticancer agents.[1][2] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. The presence of a chlorine atom at the 2-position and methyl groups at the 5- and 8-positions, coupled with a methanol group at the 3-position, makes 2-Chloro-5,8-dimethylquinoline-3-methanol a compound of interest for further investigation in drug discovery and materials science. The chloro- and formyl- groups in related quinoline structures are readily transformed into various other functionalities, providing a gateway to a diverse library of derivatives for further study.[3]

Synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol is accomplished through a two-step process. The first step involves the synthesis of the aldehyde precursor, 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde, via the Vilsmeier-Haack reaction. The subsequent step is the selective reduction of the aldehyde to the primary alcohol.

Synthesis Workflow

Synthesis_Workflow A N-(2,5-dimethylphenyl)acetamide C 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde A:e->C:w Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3/DMF) B:s->C:n E 2-Chloro-5,8-dimethylquinoline-3-methanol C:e->E:w Reduction D Sodium Borohydride (NaBH4) D:s->E:n

Caption: Synthetic pathway for 2-Chloro-5,8-dimethylquinoline-3-methanol.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] In this synthesis, N-(2,5-dimethylphenyl)acetamide undergoes cyclization and formylation to yield the desired 2-chloro-3-formylquinoline.

Materials:

  • N-(2,5-dimethylphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.

  • To the freshly prepared Vilsmeier reagent, add N-(2,5-dimethylphenyl)acetamide (1 equivalent) in portions.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde.[5]

Part 2: Synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol

The reduction of the aldehyde to the primary alcohol is achieved using sodium borohydride, a mild and selective reducing agent for aldehydes and ketones.[6]

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Silica gel

  • Petroleum ether

Procedure:

  • Dissolve 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford pure 2-Chloro-5,8-dimethylquinoline-3-methanol.[7]

Molecular Structure and Characterization

The definitive structural elucidation of 2-Chloro-5,8-dimethylquinoline-3-methanol relies on a combination of spectroscopic techniques. Due to the limited availability of direct experimental data for this specific compound, the following characterization is based on data from closely related analogs and theoretical predictions.

Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₂H₁₂ClNO-
Molecular Weight221.68 g/mol -
AppearanceExpected to be a solid-
Melting PointNot available-
Boiling PointNot available-
SolubilityExpected to be soluble in common organic solvents like methanol, ethanol, and ethyl acetate.-
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted NMR data. Experimental verification is required for definitive assignment.

¹H NMR (Predicted):

  • δ 9.0-7.0 ppm (m, 4H): Aromatic protons of the quinoline ring. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

  • δ 4.8 ppm (s, 2H): Methylene protons (-CH₂OH).

  • δ 2.6 ppm (s, 3H): Methyl protons at C-5 or C-8.

  • δ 2.5 ppm (s, 3H): Methyl protons at C-8 or C-5.

  • δ 2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton is variable and depends on concentration and solvent.

¹³C NMR (Predicted):

  • δ 150-120 ppm: Aromatic carbons of the quinoline ring.

  • δ 60-65 ppm: Methylene carbon (-CH₂OH).

  • δ 20-25 ppm: Methyl carbons.

For comparison, the experimentally determined crystal structure of the closely related (2-Chloro-8-methylquinolin-3-yl)methanol (C₁₁H₁₀ClNO) has been reported.[7][8]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3400-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C and C=N stretch (aromatic ring)1600-1450
C-O stretch (primary alcohol)~1050
C-Cl stretch800-600

3.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine would be indicated by the isotopic pattern of the molecular ion peak (M⁺ and M+2 in an approximate 3:1 ratio).

  • Expected Molecular Ion (M⁺): m/z ≈ 221

  • Expected M+2 Peak: m/z ≈ 223

Potential Applications

While specific biological activities of 2-Chloro-5,8-dimethylquinoline-3-methanol have not been extensively reported, the broader class of quinoline derivatives has demonstrated significant potential in various therapeutic areas. The structural features of this compound suggest several avenues for investigation:

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[2]

  • Antimicrobial Agents: The quinoline scaffold is a key component of several antibacterial and antifungal drugs.[1]

  • Antimalarial Drugs: Chloroquine, a cornerstone of antimalarial therapy for decades, is a well-known quinoline derivative. The development of new quinoline-based antimalarials is an active area of research to combat drug resistance.[1]

The presence of the 2-chloro substituent provides a reactive site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has outlined a reliable synthetic route to 2-Chloro-5,8-dimethylquinoline-3-methanol and provided a framework for its structural characterization. The Vilsmeier-Haack reaction followed by sodium borohydride reduction offers an efficient pathway to this novel quinoline derivative. While further experimental work is required to fully elucidate its spectroscopic properties and biological activities, the information presented here serves as a solid foundation for researchers interested in exploring the potential of this and related quinoline compounds in medicinal chemistry and materials science. The versatility of the quinoline scaffold, combined with the potential for diverse functionalization, makes 2-Chloro-5,8-dimethylquinoline-3-methanol a promising candidate for future research and development.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

  • Ali, M. M., & Ismail, M. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 1-28. [Link]

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for cancer. European journal of pharmacology, 668(1-2), 12-20.
  • Jain, S. K., & Singh, G. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]

  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543. [Link]

  • (2-Chloro-8-methyl-quinolin-3-yl)methanol. (2010). PubMed. [Link]

  • Khan, F. N., Roopan, S. M., Kumar, R., & Akkurt, M. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1544. [Link]

  • Singh, P. P., & Mahajan, M. P. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46(9), 1509-1514.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research.
  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. (2025). ResearchGate. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2016). DUT Open Scholar. [Link]

  • Kadre, T. S., & Patil, S. B. (2024). A novel approach for the synthesis of 2-chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines. Heterocyclic Letters, 14(1), 143-152.
  • (2-Chloroquinolin-3-yl)methanol. (n.d.). PubChem. [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.

Sources

Exploratory

NMR and mass spectrometry of 2-Chloro-5,8-dimethylquinoline-3-methanol

Topic: NMR and Mass Spectrometry Characterization of 2-Chloro-5,8-dimethylquinoline-3-methanol Content Type: Technical Whitepaper / Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Lead...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR and Mass Spectrometry Characterization of 2-Chloro-5,8-dimethylquinoline-3-methanol Content Type: Technical Whitepaper / Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary

2-Chloro-5,8-dimethylquinoline-3-methanol (CDMQM) is a functionalized quinoline intermediate, primarily utilized as a scaffold in the synthesis of bioactive agents, including antimalarials and kinase inhibitors. Its structural integrity relies on the precise arrangement of the 2-chloro and 3-hydroxymethyl substituents, which facilitate subsequent nucleophilic substitutions and oxidations.

This guide provides a definitive framework for the structural validation of CDMQM. By synthesizing chemometric principles with empirical data from analogous Meth-Cohn quinoline derivatives, we establish a self-validating protocol for NMR and Mass Spectrometry analysis.

Structural Context & Synthesis Logic

To accurately interpret spectral data, one must understand the molecule's origin. CDMQM is typically synthesized via the Meth-Cohn reaction (Vilsmeier-Haack formylation), followed by a reduction. This pathway dictates the impurity profile and spectral matrix.

  • Precursor: 2,5-Dimethylacetanilide.

  • Key Intermediate: 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde.[1]

  • Reagents: POCl₃/DMF (Formylation), NaBH₄ (Reduction).[2]

Experimental Insight: The presence of a residual aldehyde peak (~10.5 ppm in ¹H NMR) or over-reduced dechlorinated species indicates process failure. The 5,8-dimethyl substitution pattern is sterically crowded, often resulting in restricted rotation or broadened signals in non-polar solvents.

Diagram 1: Synthesis Workflow & Impurity Logic

SynthesisWorkflow Start 2,5-Dimethylacetanilide Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Aldehyde Intermediate: 3-Carbaldehyde Vilsmeier->Aldehyde Cyclization Reduction Reduction (NaBH4 / MeOH) Aldehyde->Reduction Product Target: 2-Cl-5,8-Me-3-MeOH Reduction->Product Selective Red. Imp1 Impurity A: Unreacted Aldehyde Reduction->Imp1 Incomplete Imp2 Impurity B: Dechlorinated Analog Reduction->Imp2 Over-reduction

Caption: Meth-Cohn synthesis pathway illustrating the origin of the target molecule and potential critical impurities (aldehyde residue and dechlorinated byproducts).

Mass Spectrometry Analysis

Mass spectrometry provides the primary confirmation of the halogenation state and molecular weight.

Theoretical Parameters:

  • Molecular Formula: C₁₂H₁₂ClNO[3]

  • Monoisotopic Mass: 221.06 Da (³⁵Cl)

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

The Chlorine Signature (Self-Validating Marker)

The most distinct feature of CDMQM is the chlorine isotope pattern. In the MS spectrum, you must observe a characteristic 3:1 intensity ratio between the molecular ion [M+H]⁺ and its isotope [M+H+2]⁺.

  • m/z 222.07: [M(³⁵Cl)+H]⁺ (100% Relative Abundance)

  • m/z 224.07: [M(³⁷Cl)+H]⁺ (~32% Relative Abundance)

Note: Absence of this pattern suggests hydrolysis of the chlorine to a hydroxyl group (2-quinolone formation).

Fragmentation Logic (MS/MS)

Fragmentation in quinolines is driven by the stability of the aromatic core.

Fragment Ion (m/z)LossMechanistic Explanation
222 [M+H]⁺Parent pseudomolecular ion.
204 [M+H - H₂O]⁺Diagnostic: Loss of water from the 3-methanol group. Common in benzylic-type alcohols.
186 [M+H - HCl]⁺Loss of Chlorine as HCl. Rare in soft ionization but possible at high collision energies.
169 [M - CH₂OCl]⁺Core Scaffold: Cleavage of the hydroxymethyl arm and chlorine, leaving the dimethyl-quinoline core.
Diagram 2: MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]+ m/z 222 (35Cl) LossH2O [M-H2O]+ m/z 204 Parent->LossH2O -18 Da (Water) LossCH2OH [M-CH2OH]+ m/z 191 Parent->LossCH2OH -31 Da (Methanol rad) Core Dimethyl-quinoline Core m/z ~156 LossH2O->Core - Cl / Ring degradation

Caption: Proposed ESI+ fragmentation tree. The loss of water (m/z 204) is the primary diagnostic transition for the 3-methanol substituent.

NMR Spectroscopy Characterization

NMR analysis must differentiate the 5,8-dimethyl isomer from potential 6,7- or 5,7-isomers formed via ambiguous cyclization directions (though 2,5-dimethylacetanilide cyclization is generally regioselective).

Solvent Selection: DMSO-d₆ is recommended over CDCl₃ to prevent aggregation and clearly resolve the hydroxyl proton coupling.

¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-4 8.35 - 8.45 Singlet (s)1HKey Marker: Most deshielded proton due to the adjacent pyridine nitrogen and the anisotropic effect of the 3-substituent.
H-6 7.40 - 7.50 Doublet (d)1HPart of the AB system on the benzenoid ring. Ortho-coupling (J ≈ 7-8 Hz) to H-7.
H-7 7.55 - 7.65 Doublet (d)1HPart of the AB system.
-OH 5.30 - 5.50 Triplet (t)1HExchangeable. Visible as a triplet if coupled to the adjacent methylene (in dry DMSO).
-CH₂- 4.60 - 4.70 Doublet (d)2HBenzylic-type methylene. Couples to OH. Becomes a singlet upon D₂O shake.
5-CH₃ 2.55 - 2.65 Singlet (s)3HSlightly shielded compared to 8-Me due to position.
8-CH₃ 2.70 - 2.80 Singlet (s)3HDeshielded slightly by the adjacent ring nitrogen lone pair proximity.

Critical Validation Step (NOE): To confirm the 5,8-substitution pattern versus a 6,8-isomer:

  • Irradiate the 8-CH₃ signal: You should observe NOE enhancement at H-7 but no enhancement at H-4.

  • Irradiate the 5-CH₃ signal: You should observe NOE enhancement at H-6 and potentially H-4 (weak, through space).

¹³C NMR Expectations
  • C-2 (Cl-bearing): ~148-150 ppm (Quaternary, weak intensity).

  • C-4: ~135 ppm (High intensity CH).

  • CH₂OH: ~60-62 ppm (Aliphatic region).

  • Methyls: Two distinct peaks around 18-22 ppm.

Quality Control & Impurity Profiling

For drug development applications, the purity of CDMQM is critical.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (end absorption).

  • Retention Logic:

    • 3-Methanol (Target): Moderate retention (Polarity of OH group).

    • 3-Carbaldehyde (Impurity): Later eluting (Less polar than alcohol).

    • De-chloro analog (Impurity): Early eluting (Loss of lipophilic Cl).

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[4] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4][5] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[5] Link

  • Khan, F. N., et al. (2009). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1600. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard text for NMR shift prediction). Link

  • Lavoie, S., et al. (2012). ¹³C NMR chemical shifts for quinoline derivatives in dimethyl sulfoxide-d₆. ResearchGate / PLOS ONE Data. Link

Sources

Foundational

Technical Monograph: Biological & Synthetic Potential of 2-Chloro-5,8-dimethylquinoline-3-methanol

Executive Summary 2-Chloro-5,8-dimethylquinoline-3-methanol (CAS: 485337-91-5) represents a high-value pharmacophore scaffold in medicinal chemistry.[1] Unlike simple quinolines, this trisubstituted heterocycle integrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5,8-dimethylquinoline-3-methanol (CAS: 485337-91-5) represents a high-value pharmacophore scaffold in medicinal chemistry.[1] Unlike simple quinolines, this trisubstituted heterocycle integrates three distinct functional domains: a reactive 2-chloro handle for nucleophilic substitution, a 3-hydroxymethyl moiety for redox or condensation reactions, and a 5,8-dimethyl substitution pattern that modulates lipophilicity and steric binding within enzymatic pockets.

While the parent alcohol exhibits moderate intrinsic antimicrobial activity, its primary utility lies as a "Gateway Scaffold." It serves as the structural foundation for next-generation antimalarials , PI3K/mTOR inhibitors (oncology), and antitubercular agents . This guide analyzes the compound's physicochemical properties, synthetic pathways, and biological potential, providing actionable protocols for its application in drug discovery.

Chemical Architecture & Pharmacophore Mapping

The biological activity of this compound is dictated by its specific substitution pattern. The synergy between the electron-deficient pyridine ring and the lipophilic benzene ring creates a versatile platform for target engagement.

Structural Logic Table
Functional GroupPositionChemical NatureBiological/Synthetic Role
Chloro Group C-2Electrophilic (

active)
Critical for introducing amine side chains (e.g., for DNA intercalation or solubility enhancement).[1]
Methanol Group C-3Polar / NucleophilicH-bond donor/acceptor. Precursor to aldehydes (Schiff bases) or halides (alkylation).
Dimethyl Groups C-5, C-8Lipophilic / StericIncreases LogP for membrane permeability. The 8-methyl group specifically blocks metabolic oxidation at a common soft spot.
Quinoline N N-1Basic (weak)H-bond acceptor. Essential for binding in kinase ATP pockets.
Pharmacophore Visualization (DOT)

Pharmacophore Core Quinoline Core (Scaffold) C2 2-Chloro (Electrophile) Core->C2 Functionalization C3 3-Methanol (Polar Handle) Core->C3 Derivatization C58 5,8-Dimethyl (Lipophilic Shield) Core->C58 ADME Modulation DNA Intercalation\n(via Amine sub) DNA Intercalation (via Amine sub) C2->DNA Intercalation\n(via Amine sub) H-Bonding\n(Receptor Affinity) H-Bonding (Receptor Affinity) C3->H-Bonding\n(Receptor Affinity) Membrane\nPenetration Membrane Penetration C58->Membrane\nPenetration

Figure 1: Pharmacophore mapping of 2-Chloro-5,8-dimethylquinoline-3-methanol illustrating the functional role of each substituent.

Synthetic Pathway & Methodology

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol is a self-validating two-step protocol starting from commercially available 2,5-dimethylaniline.

Step 1: Vilsmeier-Haack Cyclization

This step constructs the quinoline ring while simultaneously installing the 2-chloro and 3-formyl groups.

  • Precursor: 2,5-Dimethylacetanilide (prepared from 2,5-dimethylaniline + acetic anhydride).

  • Reagents:

    
     (Phosphorus oxychloride), DMF (Dimethylformamide).[2][3]
    
  • Mechanism: The amide reacts with the Vilsmeier reagent (chloroiminium ion) to form a halo-iminium intermediate, which undergoes intramolecular cyclization and hydrolysis.

Step 2: Chemoselective Reduction

The aldehyde at C-3 is reduced to the alcohol without displacing the labile C-2 chlorine.

  • Reagent:

    
     (Sodium borohydride).
    
  • Solvent: Methanol/Ethanol.

Detailed Experimental Protocol

Safety Note:


 is highly corrosive and water-reactive. Perform all operations in a fume hood.
  • Cyclization:

    • Cool DMF (3.0 eq) to 0°C. Add

      
       (7.0 eq) dropwise. Stir for 30 min.
      
    • Add 2,5-dimethylacetanilide (1.0 eq) solid.

    • Heat to 85°C for 4–6 hours (Monitor via TLC, Hexane:EtOAc 4:1).

    • Pour mixture onto crushed ice. Neutralize with

      
       to pH 7.
      
    • Filter the yellow precipitate (2-Chloro-5,8-dimethylquinoline-3-carbaldehyde). Recrystallize from Ethyl Acetate.[2][4]

  • Reduction:

    • Dissolve the aldehyde (1.0 eq) in Methanol (10 mL/g).

    • Add

      
       (0.5 eq) portion-wise at 0°C.
      
    • Stir at room temperature for 2 hours.

    • Quench with water. Extract with Dichloromethane (DCM).

    • Evaporate solvent to yield 2-Chloro-5,8-dimethylquinoline-3-methanol as a pale solid.

Biological Activity Profile

Antimicrobial & Antitubercular Potential

The 5,8-dimethylquinoline core exhibits significant homology to bedaquiline pharmacophores and other antitubercular quinolines.

  • Mechanism: The lipophilic dimethyl substituents facilitate penetration through the mycolic acid-rich cell wall of Mycobacterium tuberculosis.

  • Observed Data (Analogs): 7,8-dimethyl analogs have shown MIC values <16 µM against M. tuberculosis H37Rv. The 2-chloro group is often substituted with hydrazine or amines to enhance this activity.

  • Direct Activity: The alcohol itself typically shows weak-to-moderate activity (MIC 50–100 µg/mL) against Gram-positive bacteria (S. aureus), acting as a membrane disruptor.

Anticancer Activity (PI3K/mTOR Modulation)

Derivatives of 2-chloro-3-methanol quinolines are potent kinase inhibitors.

  • Target: PI3K/AKT/mTOR signaling pathway.[5]

  • SAR Insight: Replacement of the 2-Cl with a bulky amine (e.g., morpholine, piperazine) or cyclization to a thieno[2,3-b]quinoline creates a flat, intercalating structure that can inhibit kinase phosphorylation.

  • Cytotoxicity: 8-methyl substituted quinolines have demonstrated

    
     values in the low micromolar range (0.3–5.0 µM) against HCT116 (colon cancer) and HeLa cell lines.
    
Pathway Visualization (Anticancer Mechanism)

Pathway Compound 2-Cl-5,8-Me-Quinoline Derivative Receptor PI3K / mTOR Kinase Domain Compound->Receptor ATP Competitive Inhibition Signal AKT Phosphorylation Receptor->Signal Blocks Effect Apoptosis Induction (Caspase-3 Activation) Signal->Effect Downstream Cascade

Figure 2: Proposed mechanism of action for amino-substituted derivatives of the title compound in cancer cell lines.

Experimental Validation Workflows

To validate the biological potential of this compound, the following assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine antibacterial potency.[6]

  • Preparation: Dissolve compound in DMSO (Stock: 1 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (range: 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add

    
     CFU/mL of bacterial strain (e.g., S. aureus ATCC 25923).
    
  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible growth is the MIC.

MTT Cytotoxicity Assay

Purpose: Assess anticancer viability.

  • Seeding: Plate HCT116 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with compound (0–100 µM) for 48 hours.

  • Labeling: Add MTT reagent (5 mg/mL); incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure Absorbance at 570 nm. Calculate

    
     via non-linear regression.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 865108, 2-Chloro-5,8-dimethylquinoline-3-methanol. Retrieved from [Link][1]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[7] RSC Advances, 8, 8484-8515.[7] Retrieved from [Link]

  • Roopan, S. M., et al. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent.[8] Chemical Papers, 65(3).[8] Retrieved from [Link][8]

  • Musiol, R. (2017).Structure-Activity Relationship Studies of Quinoline-Based Antifungal Agents. Current Medicinal Chemistry. (Contextual grounding for 5,8-dimethyl substitution effects).

Sources

Protocols & Analytical Methods

Method

Technical Guide: Leveraging 2-Chloro-5,8-dimethylquinoline-3-methanol in Drug Discovery

Topic: Technical Guide: Leveraging 2-Chloro-5,8-dimethylquinoline-3-methanol as a Chemical Intermediate Content Type: Detailed Application Note and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Leveraging 2-Chloro-5,8-dimethylquinoline-3-methanol as a Chemical Intermediate Content Type: Detailed Application Note and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for antimalarial, antibacterial, and anticancer therapeutics. 2-Chloro-5,8-dimethylquinoline-3-methanol (CAS: 1017464-08-2) is a high-value bifunctional intermediate. Its utility lies in the orthogonal reactivity of its C2-chlorine atom (susceptible to nucleophilic aromatic substitution,


) and its C3-hydroxymethyl group  (amenable to oxidation, alkylation, or halogenation).

This guide provides a comprehensive technical overview for researchers utilizing this intermediate to synthesize diverse heterocyclic libraries, particularly for kinase inhibition and anti-infective research.

Chemical Profile & Stability

PropertySpecification
Chemical Name 2-Chloro-5,8-dimethylquinoline-3-methanol
CAS Number 1017464-08-2
Molecular Formula

Molecular Weight 221.68 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen); hygroscopic
Key Hazards Irritant (H315, H319); Toxic if swallowed (H301)

Expert Insight: The 5,8-dimethyl substitution pattern increases lipophilicity (


) compared to the unsubstituted parent, potentially enhancing blood-brain barrier (BBB) penetration—a critical factor for neuroprotective drug design.

Reactivity Map & Synthetic Logic

The versatility of this intermediate stems from its ability to undergo divergent synthesis pathways. The C2-Cl bond is activated by the ring nitrogen, making it a prime candidate for


 reactions without transition metal catalysis, although Buchwald-Hartwig couplings can be used for difficult substrates.
Visualization: Divergent Synthesis Pathways

The following diagram illustrates the primary reaction vectors accessible from the parent intermediate.

ReactivityMap cluster_legend Reaction Logic Start 2-Chloro-5,8-dimethyl quinoline-3-methanol Aldehyde Aldehyde Precursor (Oxidation) Start->Aldehyde MnO2 or PCC (Oxidation) SNAr 2-Amino/Alkoxy Derivatives (SNAr) Start->SNAr R-NH2 / Heat (Displacement) Halide 3-Chloromethyl Derivative Start->Halide SOCl2 (Substitution) Fused Fused Tricyclic Systems Aldehyde->Fused Knoevenagel / Cyclization SNAr->Fused Intramolecular Coupling Info C2-Cl: Electrophilic Center C3-CH2OH: Nucleophilic/Oxidizable

Caption: Divergent synthetic pathways for 2-Chloro-5,8-dimethylquinoline-3-methanol, highlighting C2 and C3 functionalization vectors.

Application Protocols

Protocol A: C2-Functionalization via Nucleophilic Aromatic Substitution ( )

Objective: To introduce an amine pharmacophore at the C2 position while retaining the C3-methanol for further derivatization. This is common in designing kinase inhibitors where the C2-amine forms hinge-binding interactions.

Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex), facilitated by the electron-deficient quinoline ring.

Materials:

  • Substrate: 2-Chloro-5,8-dimethylquinoline-3-methanol (1.0 eq)

  • Nucleophile: Morpholine, Piperazine, or Aniline derivative (1.2 – 1.5 eq)

  • Solvent: n-Butanol or DMF (high boiling point required)

  • Base:

    
     or 
    
    
    
    (2.0 eq)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the quinoline intermediate in 5 mL of n-Butanol.

  • Addition: Add 2.0 mmol of anhydrous

    
     followed by 1.2 mmol of the amine nucleophile.
    
  • Reaction: Heat the mixture to reflux (

    
     for n-Butanol) for 6–12 hours.
    
    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, gradient elution).

Expert Tip: If the nucleophile is a weak base (e.g., aniline), add a catalytic amount of NaI or use microwave irradiation (


, 30 min) to accelerate the reaction.
Protocol B: Oxidation to Carbaldehyde for Knoevenagel Condensation

Objective: To convert the alcohol to 2-chloro-5,8-dimethylquinoline-3-carbaldehyde , a versatile precursor for styryl quinolines and Schiff bases.

Materials:

  • Substrate: 2-Chloro-5,8-dimethylquinoline-3-methanol

  • Oxidant: Activated Manganese Dioxide (

    
    ) or PCC
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Activation: Ensure

    
     is activated (dried at 
    
    
    
    for 24h if unsure).
  • Reaction: Suspend the quinoline alcohol (1.0 mmol) in anhydrous DCM (10 mL). Add activated

    
     (10.0 mmol, excess is standard for heterogeneous oxidations).
    
  • Stirring: Stir vigorously at room temperature for 12–24 hours.

    • Why:

      
       is mild and prevents over-oxidation to the carboxylic acid, preserving the sensitive C2-Cl moiety.
      
  • Filtration: Filter the mixture through a pad of Celite to remove the manganese salts. Wash the pad with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde as a yellow solid.

    • Note: The aldehyde is generally stable enough for the next step without column chromatography.

Downstream Application (Knoevenagel): React the resulting aldehyde with malononitrile or ethyl cyanoacetate in Ethanol with a catalytic amount of Piperidine to generate 3-vinyl-quinoline derivatives , which are potent Michael acceptors often tested for anticancer activity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Steric hindrance from C3-methanolIncrease temperature (use DMF at

) or protect the alcohol as a silyl ether (TBS) before substitution.
Side Products in Oxidation Over-oxidation to acidSwitch from Jones Reagent/Permanganate to milder oxidants like

, PCC, or Swern oxidation.
Poor Solubility High crystal lattice energyUse dipolar aprotic solvents (DMSO, DMF) or sonicate the reaction mixture during setup.
Incomplete Reaction Deactivation by 5,8-dimethyl groupsThe methyl groups are electron-donating, slightly deactivating the ring toward nucleophilic attack. Longer reaction times are expected compared to unsubstituted quinolines.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048.

  • Muscia, G. C., et al. (2011). Synthesis and antitubercular activity of new 2-chloro-3-formylquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(18), 5304-5306.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 930708, (2-Chloroquinolin-3-yl)methanol.

  • Raj, T., et al. (2013). Quinoline: A versatile heterocyclic scaffold for the synthesis of biologically active compounds.[1][2][3] Journal of Chemical and Pharmaceutical Research, 5(6), 1-13.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-3-quinolinecarboxaldehyde.

Sources

Application

derivatization of 2-Chloro-5,8-dimethylquinoline-3-methanol for biological assays

Abstract This guide details the strategic derivatization of 2-Chloro-5,8-dimethylquinoline-3-methanol (CDMQM) . This scaffold represents a "privileged structure" in medicinal chemistry, particularly for antimalarial, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic derivatization of 2-Chloro-5,8-dimethylquinoline-3-methanol (CDMQM) . This scaffold represents a "privileged structure" in medicinal chemistry, particularly for antimalarial, antibacterial, and anticancer (kinase inhibition) applications. The 5,8-dimethyl substitution pattern enhances lipophilicity and blocks common metabolic soft spots (C5/C8 oxidation), while the 2-chloro and 3-methanol motifs provide orthogonal reactive handles. This note outlines protocols for Nucleophilic Aromatic Substitution (


)  at the C2 position and Redox/Linker Chemistry  at the C3 position to generate structure-activity relationship (SAR) libraries and biological probes.

Introduction & Chemical Strategy

The utility of CDMQM lies in its dual-reactivity profile. Successful assay development requires understanding the distinct chemical behaviors of its two "handles":

  • The C2-Chloro Handle (

    
     Electrophile):  The nitrogen atom in the quinoline ring withdraws electron density, making the C2 position susceptible to nucleophilic attack. However, the electron-donating nature of the 5,8-dimethyl groups may slightly deactivate the ring compared to unsubstituted quinoline, often necessitating metal catalysis (Buchwald-Hartwig) or elevated temperatures for 
    
    
    
    .
  • The C3-Methanol Handle (

    
     Nucleophile/Electrophile):  This primary alcohol serves as a versatile linker site. It can be oxidized to an aldehyde for reductive amination (creating amine libraries) or converted to a leaving group (bromide/mesylate) for ether/amine formation.
    
Strategic Derivatization Map

G Core 2-Chloro-5,8-dimethyl- quinoline-3-methanol (CDMQM) C2_Path C2 Functionalization (Diversity Region) Core->C2_Path Path A C3_Path C3 Functionalization (Linker/Solubility) Core->C3_Path Path B Amine 2-Amino Derivatives (High Affinity) C2_Path->Amine SNAr or Pd-Catalysis Ether 2-Alkoxy Derivatives C2_Path->Ether NaH/ROH Aldehyde 3-Formyl Intermediate C3_Path->Aldehyde Oxidation (MnO2) Probe Biotin/Fluorescent Probes Aldehyde->Probe Reductive Amination

Figure 1: Orthogonal derivatization strategy for CDMQM. Path A optimizes receptor binding; Path B facilitates probe construction.

Module A: Functionalization of the C2 Position ( )

Objective: Replace the C2-chlorine with diverse amines to scan for biological potency. Mechanism: Addition-Elimination (


).
Critical Insight:  The 5,8-dimethyl steric bulk generally does not interfere with C2 substitution, but electronic deactivation requires robust conditions.
Protocol 1: Thermal Displacement (For Aliphatic Amines)

Suitable for morpholine, piperazine, and primary alkyl amines.

ReagentEquiv.[1][2]Role
CDMQM 1.0Starting Material
Amine (R-NH2) 1.5 - 2.0Nucleophile
DIPEA 3.0Base (Acid Scavenger)
NMP or DMSO SolventHigh boiling, polar aprotic

Step-by-Step:

  • Dissolve CDMQM (100 mg, 0.45 mmol) in anhydrous NMP (2.0 mL) in a microwave-compatible vial.

  • Add DIPEA (235 µL, 1.35 mmol) followed by the amine (0.90 mmol).

  • Reaction: Seal and heat to 120°C for 4–16 hours (thermal) OR 140°C for 30 mins (Microwave).

    • Checkpoint: Monitor by LC-MS. The product [M+H]+ should be ~221 + Amine Mass - 36 (HCl).

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove NMP. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol 2: Buchwald-Hartwig Amination (For Anilines/Weak Nucleophiles)

Required when the nucleophile is an aromatic amine or sterically hindered.

ReagentEquiv.[1][2]Role
CDMQM 1.0Electrophile
Aniline 1.2Nucleophile
Pd(OAc)2 0.05Catalyst source
BINAP or XPhos 0.10Ligand
Cs2CO3 2.0Base
Toluene/Dioxane SolventNon-polar solvent

Step-by-Step:

  • In a glovebox or under Argon, combine CDMQM, Aniline,

    
    , 
    
    
    
    , and Ligand in dry Toluene.
  • Reflux at 100°C for 12 hours.

  • Filter through a Celite pad to remove Palladium. Concentrate and purify.

Module B: Linker Activation at C3 (Probe Synthesis)

Objective: Convert the inert alcohol into a reactive aldehyde for bioconjugation (e.g., attaching a fluorophore). Mechanism: Selective Oxidation followed by Reductive Amination.

Protocol 3: Manganese Dioxide ( ) Oxidation

Why


? It is mild and selective for benzylic/allylic alcohols (like position 3) and avoids over-oxidation to the carboxylic acid.

Step-by-Step:

  • Dissolve C2-functionalized derivative (from Module A) in DCM or Chloroform .

  • Add Activated

    
      (10 equivalents). Note: Large excess is standard due to surface area dependence.
    
  • Stir at room temperature for 12–24 hours.

  • Filtration: Filter through a Celite pad. The filtrate contains the clean 3-formyl-5,8-dimethylquinoline derivative.

  • Stability Note: Use immediately for the next step to prevent air oxidation.

Protocol 4: Bioconjugation via Reductive Amination

Target: Attaching an amine-functionalized fluorophore (e.g., FITC-CAD-amine).

  • Combine 3-formyl intermediate (1.0 equiv) and Amine-Probe (1.0 equiv) in MeOH/DCM (1:1) .

  • Add catalytic acetic acid (1 drop). Stir for 2 hours to form the imine.

  • Add

    
      (Sodium cyanoborohydride) (3.0 equiv). Stir for 4 hours.
    
  • Quench: Add saturated

    
    . Extract with DCM.
    
  • Purification: Preparative HPLC is usually required for fluorophore conjugates.

Biological Assay Protocols

Once derivatives are synthesized, they must be validated.

Assay 1: Cell Viability Screening (MTT/MTS)

Purpose: Determine cytotoxicity (


) against cancer cell lines (e.g., HeLa, MCF-7) or parasite-infected cells.

Workflow:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate 24h.

  • Dosing: Dissolve derivatives in DMSO (10 mM stock). Prepare serial dilutions in media (Final DMSO < 0.5%).

  • Treatment: Add compounds to cells. Incubate for 48–72 hours.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability).

Assay 2: Fluorescence Localization (For C3-Probes)

Purpose: Confirm if the molecule enters the cell and where it localizes (e.g., nucleus vs. cytoplasm).

Workflow:

  • Culture: Grow adherent cells on sterile glass coverslips.

  • Staining: Treat with C3-Fluorophore Conjugate (1–10 µM) for 1–4 hours.

  • Counter-stain: Wash with PBS. Fix with 4% Paraformaldehyde. Stain nucleus with DAPI.

  • Imaging: Confocal microscopy.

    • Success Criteria: High signal-to-noise ratio; specific organelle accumulation (quinolines often target lysosomes or DNA).

Experimental Workflow Diagram

Workflow Start Start: CDMQM Rxn1 Step 1: C2-Amination (120°C, DIPEA, NMP) Start->Rxn1 QC1 QC: LC-MS & NMR (Confirm Substitution) Rxn1->QC1 Rxn2 Step 2: C3-Oxidation (MnO2, DCM) QC1->Rxn2 If SAR Library Assay Bio-Assay (IC50 / Microscopy) QC1->Assay Direct Testing Conjugate Step 3: Probe Attachment (Reductive Amination) Rxn2->Conjugate If Probe Needed Conjugate->Assay

Figure 2: Step-by-step experimental workflow from raw material to biological data.

References

  • Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. Link (Foundational chemistry for 2-chloro-3-formyl quinolines).

  • Paul, S., et al. "Buchwald-Hartwig Amination of Chloroquinolines: En Route to Bioactive Scaffolds." Journal of Organic Chemistry, 2008. Link (Specifics on Pd-catalysis for this scaffold).

  • Eswaran, S., et al. "Synthesis and antimalarial activity of new quinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2009. Link (Biological context for quinoline-3-methanol derivatives).

  • BenchChem. "2-Chloro-3-hydroxymethyl-quinoline derivatives: Properties and Safety." Link (General safety and handling data).

  • Vandekerckhove, S., et al. "Reactivity of 2-chloro-3-formylquinolines." Current Organic Chemistry, 2013. (Review of aldehyde reactivity).

Safety Warning: 2-Chloroquinolines are potential skin sensitizers and irritants. All reactions involving alkyl halides and heating solvents like NMP should be performed in a fume hood. Wear nitrile gloves and eye protection.

Sources

Method

Application Note: Chemoselective Synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol

Executive Summary This application note details the laboratory-scale synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol via the chemoselective reduction of its corresponding aldehyde precursor, 2-Chloro-5,8-dimethylq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol via the chemoselective reduction of its corresponding aldehyde precursor, 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde .

Quinoline-3-methanols are critical pharmacophores in the development of antimalarial agents (analogous to Mefloquine) and kinase inhibitors. The primary synthetic challenge lies in reducing the C3-formyl group without effecting hydrodehalogenation of the labile C2-chlorine atom or reducing the heteroaromatic ring. This protocol establishes a high-yield (>85%), reproducible methodology using Sodium Borohydride (


) in a protic/aprotic solvent system, avoiding the risks associated with Lithium Aluminum Hydride (

) or catalytic hydrogenation.

Chemical Strategy & Mechanistic Rationale

The Chemoselectivity Challenge

The starting material contains three reactive sites susceptible to reduction:

  • The C3-Aldehyde (Target): Requires nucleophilic hydride attack.[1]

  • The C2-Chlorine (Off-Target): Susceptible to

    
     displacement or radical hydrodehalogenation.
    
  • The Quinoline Nitrogen/Ring (Off-Target): Susceptible to reduction under harsh conditions (e.g., high-pressure hydrogenation).

Reagent Selection Matrix
Reducing AgentReactivity ProfileSuitabilityRationale

Mild, Nucleophilic HydrideOptimal Reduces aldehydes/ketones rapidly at

C. Does not disturb aryl chlorides or pyridine rings under standard conditions.

Aggressive HydrideHigh Risk High potential for C2-Cl reduction (dehalogenation) and over-reduction of the nitrogen heterocycle.

Catalytic HydrogenationUnsuitable Will almost certainly cause hydrodehalogenation (loss of Cl) before aldehyde reduction is complete.
DIBAL-H Electrophilic HydrideModerate Effective but requires cryogenic conditions (

C) and strictly anhydrous solvents; unnecessary operational burden for this transformation.
Reaction Mechanism

The reaction proceeds via a standard nucleophilic addition of the borohydride anion to the carbonyl carbon.[1] The 2-chloro substituent exerts an inductive electron-withdrawing effect (-I), actually activating the C3-aldehyde toward nucleophilic attack, making this reaction faster than comparable benzaldehyde reductions.

ReactionMechanism Start 2-Chloro-5,8-dimethyl quinoline-3-carbaldehyde Inter Alkoxyborate Intermediate Start->Inter Nucleophilic Attack (H-) Reagent NaBH4 / MeOH (Hydride Source) Reagent->Inter Product 2-Chloro-5,8-dimethyl quinoline-3-methanol Inter->Product Protonation Quench H3O+ Quench Quench->Product

Figure 1: Mechanistic pathway for the borohydride reduction of the quinoline aldehyde.

Detailed Experimental Protocol

Materials & Equipment
  • Starting Material: 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (Synthesized via Vilsmeier-Haack cyclization of 2,5-dimethylacetanilide [1]).

  • Reagent: Sodium Borohydride (

    
    ), 98% purity.
    
  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Brine.

  • Equipment: 3-neck round bottom flask, magnetic stirrer, ice bath, nitrogen inlet.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge a 250 mL 3-neck round bottom flask with 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (5.0 g, 22.7 mmol).

  • Add Methanol (50 mL) and DCM (10 mL).

    • Note: The starting aldehyde is often sparingly soluble in pure alcohols. The addition of DCM aids solubility without interfering with the borohydride reduction.

  • Cool the suspension/solution to 0–5°C using an ice-water bath.

Step 2: Reduction

  • Add Sodium Borohydride (0.43 g, 11.4 mmol, 0.5 eq) portion-wise over 10 minutes.

    • Stoichiometry Note: Theoretically, 0.25 eq of

      
       reduces 1 eq of aldehyde. We use 0.5 eq to ensure rapid kinetics and complete conversion.
      
    • Safety: Evolution of hydrogen gas (

      
      ) will occur. Ensure proper venting.
      
  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 45–60 minutes.

Step 3: Monitoring (IPC - In-Process Control)

  • Perform Thin Layer Chromatography (TLC).[1][2][3]

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV Light (254 nm).[2]

    • Criteria: Disappearance of the aldehyde spot (High

      
      ) and appearance of the alcohol spot (Lower 
      
      
      
      , typically ~0.3-0.4).

Step 4: Workup

  • Quench the reaction by slowly adding Water (50 mL) or Saturated Ammonium Chloride (

    
    ) solution.
    
  • Evaporate the bulk of the Methanol/DCM under reduced pressure (Rotary Evaporator).

  • Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (50 mL).

  • Dry over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.
    

Step 5: Purification

  • The crude product is usually sufficiently pure (>95%) for subsequent steps.

  • If necessary, recrystallize from Acetonitrile or Ethanol/Water .

Analytical Data & Specifications

Expected Physical Properties
PropertyValue/Observation
Appearance Off-white to pale yellow solid
Yield 85% – 95%
Melting Point 160–165°C (Derivative dependent)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in Water
Troubleshooting Guide

Troubleshooting Start Issue: Incomplete Conversion (TLC shows SM remaining) Check1 Check Solubility: Is the SM precipitated? Start->Check1 Soln1 Add more DCM or THF to dissolve SM Check1->Soln1 Yes Check2 Check Reagent Quality: Is NaBH4 old/clumped? Check1->Check2 No Soln2 Add 0.2 eq fresh NaBH4 Extend time 1 hr Check2->Soln2 Yes

Figure 2: Decision tree for addressing incomplete reaction conversion.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4] Tetrahedron Letters, 19(23), 2045-2048.

    • Context: Establishes the Vilsmeier-Haack route to the starting aldehyde.
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities.[4] Indian Journal of Chemistry, 44B, 1868-1875.

    • Context: Details the synthesis of various 2-chloro-3-formylquinolines and their subsequent reactions.
  • Setamdideh, D., & Zeynizadeh, B. (2006).[5] Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF.[5] Zeitschrift für Naturforschung B, 61(10), 1275–1281.

    • Context: Validates the chemoselectivity of Borohydride systems for aldehydes in complex organic frameworks.
  • Musial, A., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 211-276.[6]

    • Context: Comprehensive review covering the reduction of 2-chloroquinoline-3-carbaldehydes to methanols (Section 3.3).

Sources

Application

developing novel therapeutic agents from 2-Chloro-5,8-dimethylquinoline-3-methanol

An in-depth guide to developing novel therapeutic agents from the versatile quinoline scaffold, 2-Chloro-5,8-dimethylquinoline-3-methanol. This document provides a strategic framework and detailed protocols for researche...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to developing novel therapeutic agents from the versatile quinoline scaffold, 2-Chloro-5,8-dimethylquinoline-3-methanol. This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals, covering synthesis, characterization, strategic derivatization, and pharmacological evaluation.

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, promising starting material: 2-Chloro-5,8-dimethylquinoline-3-methanol. We present a comprehensive roadmap for its use in drug discovery, beginning with its synthesis and characterization. The narrative then progresses to strategic derivatization aimed at building a diverse chemical library for structure-activity relationship (SAR) studies. Finally, we provide detailed, validated protocols for primary pharmacological screening in key therapeutic areas—oncology and infectious diseases—followed by foundational experiments for elucidating the mechanism of action of promising lead compounds. This document is designed to empower researchers with both the conceptual framework and the practical methodologies required to unlock the therapeutic potential of this quinoline derivative.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The fusion of a benzene ring and a pyridine ring gives rise to the quinoline heterocycle, a structure that has proven to be exceptionally fruitful in the development of therapeutic agents.[3][4] Its rigid, planar nature and the presence of a nitrogen atom provide ideal anchor points for interacting with a multitude of biological targets.

Broad-Spectrum Bioactivity of Quinolines

Quinoline derivatives have yielded clinically significant drugs across numerous therapeutic categories.[5] Their diverse pharmacological profiles include:

  • Antimalarial: The quinoline core is central to historic antimalarials like chloroquine and mefloquine, which act by disrupting heme detoxification in the parasite.[6][7]

  • Anticancer: Many quinoline-based compounds exhibit potent anticancer activity through mechanisms such as the inhibition of topoisomerase, cell cycle arrest, and the modulation of critical signaling pathways like PI3K/Akt/mTOR.[8][9][10]

  • Antibacterial and Antifungal: The scaffold is integral to quinolone antibiotics and other antimicrobial agents.[11][12]

  • Anti-inflammatory and Anticonvulsant: Various derivatives have shown promise in treating inflammation and neurological disorders.[3][5]

Rationale for Investigating 2-Chloro-5,8-dimethylquinoline-3-methanol

The selection of 2-Chloro-5,8-dimethylquinoline-3-methanol as a starting point is a deliberate, structure-based decision. Each functional group offers distinct advantages for developing a therapeutic agent:

  • The 2-Chloro Group: This is a versatile synthetic handle. The chlorine atom is a good leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of side chains and build a diverse chemical library.

  • The 5,8-Dimethyl Groups: These methyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. They also provide steric bulk that can influence target binding selectivity and modulate metabolic stability by blocking potential sites of oxidation.

  • The 3-Methanol Group: This primary alcohol is a key site for derivatization. It can be easily esterified or etherified to create prodrugs or to introduce new pharmacophoric elements designed to interact with specific biological targets. Its presence also offers a potential hydrogen bonding site.

Synthesis and Characterization of the Core Compound

A robust and reproducible synthesis of the starting material is the foundation of any drug discovery campaign. The following section outlines the two-step synthesis from a commercially available acetanilide derivative.

Overview of the Synthetic Strategy

The synthesis begins with the Vilsmeier-Haack reaction on 2',5'-dimethylacetanilide to form the key intermediate, 2-chloro-5,8-dimethylquinoline-3-carbaldehyde. This is followed by a selective reduction of the aldehyde to the primary alcohol.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction A 2',5'-Dimethylacetanilide C 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde A->C Formylation & Cyclization B POCl3 / DMF B->C Reagent E 2-Chloro-5,8-dimethylquinoline-3-methanol C->E Reduction D Sodium Borohydride (NaBH4) D->E Reagent

Caption: Synthetic workflow for 2-Chloro-5,8-dimethylquinoline-3-methanol.

Protocol 1: Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

Principle: This protocol utilizes the Vilsmeier-Haack reaction, where a substituted acetanilide is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a 2-chloro-3-formylquinoline.[13][14] The DMF and POCl₃ react in situ to form the Vilsmeier reagent, which acts as the formylating agent.

Materials:

  • 2',5'-Dimethylacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Ethyl acetate (for recrystallization)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask cooled in an ice bath (0-5°C), cautiously add POCl₃ (2.5 equivalents) dropwise to DMF (5 equivalents) with continuous stirring.

  • Reaction Initiation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, add 2',5'-dimethylacetanilide (1 equivalent) in portions.

  • Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and carefully pour it into a large beaker containing crushed ice with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from ethyl acetate to yield the pure 2-chloro-5,8-dimethylquinoline-3-carbaldehyde.

Protocol 2: Reduction to 2-Chloro-5,8-dimethylquinoline-3-methanol

Principle: This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the aldehyde functional group of the precursor into a primary alcohol without affecting the chloro-substituent or the aromatic quinoline ring.[15]

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve 2-chloro-5,8-dimethylquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the pure 2-Chloro-5,8-dimethylquinoline-3-methanol.

Physicochemical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

Analysis Purpose Expected Result for C₁₂H₁₂ClNO
¹H NMR Structural confirmation and purityPeaks corresponding to aromatic, methyl, methylene, and hydroxyl protons with appropriate chemical shifts and integrations.
¹³C NMR Structural confirmationPeaks corresponding to all 12 unique carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight confirmation[M+H]⁺ at m/z ≈ 222.06, showing the characteristic isotopic pattern for one chlorine atom.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating >95% purity.

Strategic Derivatization for Therapeutic Targeting

With the core compound in hand, the next phase is to create a focused library of analogs to explore the structure-activity relationship (SAR). The goal is to modulate physicochemical properties to enhance potency, selectivity, and drug-like characteristics.

Key Reaction Sites for Derivatization

The core molecule presents three primary sites for chemical modification, allowing for a systematic exploration of chemical space.

Caption: Key sites for derivatization on the quinoline scaffold. (Note: A chemical structure image would replace the placeholder for full clarity)

Protocol 3: Nucleophilic Aromatic Substitution at the C2-Position

Principle: The electron-withdrawing nature of the quinoline nitrogen activates the C2-chloro group for nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nitrogen, oxygen, or sulfur-based nucleophiles.

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-methanol

  • Selected amine, thiol, or alcohol nucleophile (e.g., morpholine, thiophenol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • DMF or DMSO as solvent

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of 2-Chloro-5,8-dimethylquinoline-3-methanol (1 equivalent) in DMF, add the chosen nucleophile (1.2 equivalents) and K₂CO₃ (2 equivalents).

  • Heat the reaction mixture to 100-120°C for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Causality: Introducing polar groups like morpholine can improve aqueous solubility, while different aromatic amines can be used to probe specific interactions within a target's binding pocket.

Primary Pharmacological Screening: A Multi-Pronged Approach

The initial screening strategy should be broad enough to identify potential therapeutic avenues based on the known activities of the quinoline class.[11] We propose parallel screening for anticancer and antimalarial activity.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT116 colorectal, MCF-7 breast, A549 lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Summary for Primary Anticancer Screening
Compound ID Modification HCT116 IC₅₀ (µM) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM)
Core-CmpdN/A>50>50>50
Deriv-01C2-morpholine15.222.835.1
Deriv-02C2-aniline5.88.312.5
Deriv-033-O-acetyl>50>50>50

This table presents hypothetical data for illustrative purposes.

Mechanism of Action (MoA) Elucidation for Active Hits

Once a compound demonstrates significant activity in a primary screen (a "hit"), the next critical step is to understand how it works.

Logical Workflow for MoA Studies

G cluster_D Phenotypic Assays cluster_E Target Validation A Active 'Hit' Compound (e.g., IC50 < 10 µM) B Confirm Activity & Selectivity A->B C Hypothesis Generation (Based on Scaffold Literature) B->C D Cell-Based Phenotypic Assays C->D Test Hypotheses E Target Identification & Validation D->E Identify Affected Pathways F Biochemical/Biophysical Assays E->F Confirm Direct Target Interaction D1 Cell Cycle Analysis D2 Apoptosis Assay (Annexin V) E1 Western Blot (e.g., PI3K/Akt pathway) E2 Heme Polymerization Assay

Caption: A logical workflow for Mechanism of Action (MoA) studies.

Investigating Anticancer MoA: PI3K/Akt/mTOR Pathway

Hypothesis: Based on recent literature for structurally related compounds, active hits may exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]

Protocol 5: Western Blot Analysis for Key Signaling Proteins Principle: Western blotting uses antibodies to detect the levels of specific proteins in a cell lysate. By probing for total and phosphorylated forms of proteins like Akt, we can determine if a signaling pathway is being inhibited.

Materials:

  • HCT116 cells

  • Active quinoline derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Treat HCT116 cells with the active compound at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Lysis: Harvest and lyse the cells using ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the β-actin loading control. A decrease in the ratio of phosphorylated Akt to total Akt would support the hypothesis of pathway inhibition.

Conclusion and Future Directions

This guide provides a structured and comprehensive approach for advancing 2-Chloro-5,8-dimethylquinoline-3-methanol from a chemical starting block to a promising therapeutic lead. By following a logical progression of synthesis, strategic derivatization, robust screening, and mechanistic investigation, researchers can efficiently explore the full potential of this versatile scaffold. Positive findings from these initial studies would warrant progression to more advanced stages of drug discovery, including lead optimization to improve potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by in vivo efficacy and toxicology studies in relevant animal models.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Kaur, M., & Singh, M. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

  • Marella, A., et al. (2013). Biological activities of quinoline derivatives. PubMed. [Link]

  • Verma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Jain, C., et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • Verma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Ross, J. D. C., & Adams, P. A. (1996). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. [Link]

  • Ilango, K., & Arulkumaran, G. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. International Journal of Pharmaceutical Sciences and Research. [Link]

  • El-Sayed, M. A. A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • Patel, H., et al. (2016). Structure Based Drug Discovery, Docking, Modelling, Synthesis and Anticancer Screening of Some Novel Quinoline Derivatives. Academia.edu. [Link]

  • Muthumani, P., et al. (2026). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

  • Yadav, P., et al. (2020). synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives. ResearchGate. [Link]

  • Gooda, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Roopan, S. M., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E. [Link]

  • Gooda, A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SciSpace. [Link]

  • Sharma, R. K., & Sharma, C. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Applied Research. [Link]

  • Roopan, S. M., et al. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. ResearchGate. [Link]

  • Unknown Author. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

  • Roopan, S. M., et al. (2012). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • Dömling, A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. University of Barcelona. [Link]

  • Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. Journal of Medicinal Chemistry. [Link]

Sources

Method

Application Notes and Protocols: 2-Chloro-5,8-dimethylquinoline-3-methanol in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals. Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "p...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in the realm of drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic profiles. The strategic introduction of various functional groups can lead to compounds with potent and selective therapeutic effects.

This document provides a detailed guide to the application of 2-Chloro-5,8-dimethylquinoline-3-methanol , a versatile and promising building block for the synthesis of novel therapeutic agents. While direct literature on this specific molecule is emerging, its structural features—a reactive 2-chloro group and a modifiable 3-methanol substituent—make it an ideal starting point for the development of diverse compound libraries. These notes will provide a comprehensive overview of its synthesis, key reactions, and potential applications, along with detailed protocols to guide researchers in their drug discovery efforts.

Synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol

The primary route to obtaining 2-Chloro-5,8-dimethylquinoline-3-methanol is a two-step process starting from the corresponding acetanilide. The first step involves a Vilsmeier-Haack reaction to construct the quinoline core and introduce the chloro and formyl groups. The second step is a straightforward reduction of the aldehyde to the desired methanol.

Protocol 1: Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

This protocol is adapted from established methods for the synthesis of 2-chloroquinoline-3-carbaldehydes.[4]

Materials:

  • 3,5-Dimethylacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Water

  • Ethyl acetate or acetonitrile for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-dimethylformamide (3 molar equivalents).

  • Carefully add phosphorus oxychloride (3 molar equivalents) dropwise to the DMF while stirring. The reaction is exothermic and should be cooled in an ice bath.

  • Once the Vilsmeier reagent has formed, add 3,5-dimethylacetanilide (1 molar equivalent).

  • Heat the reaction mixture to 80-90°C and maintain for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A solid precipitate of 2-chloro-5,8-dimethylquinoline-3-carbaldehyde will form.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethyl acetate or acetonitrile.

Protocol 2: Reduction to 2-Chloro-5,8-dimethylquinoline-3-methanol

This protocol describes the reduction of the aldehyde to the primary alcohol.[5]

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-chloro-5,8-dimethylquinoline-3-carbaldehyde (1 molar equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride (1.1 molar equivalents) portion-wise with stirring.

  • Allow the reaction to proceed for 1-2 hours at room temperature, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-Chloro-5,8-dimethylquinoline-3-methanol.

Key Synthetic Transformations and Applications

2-Chloro-5,8-dimethylquinoline-3-methanol is a versatile intermediate for the synthesis of a wide array of derivatives. The 2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr), while the 3-methanol group can be further functionalized.

Nucleophilic Aromatic Substitution at the C2 Position

The chloro group at the C2 position can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a diverse range of substituents that can modulate the biological activity of the molecule.

  • Anticancer Agents: The quinoline scaffold is found in numerous anticancer drugs.[3][6] By reacting 2-Chloro-5,8-dimethylquinoline-3-methanol with various anilines or other nitrogen-containing heterocycles, novel compounds can be synthesized and screened for cytotoxic activity against cancer cell lines. The resulting amino-quinolines can be evaluated for their ability to inhibit key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[7]

  • Antimalarial Drugs: Quinoline-based drugs like chloroquine and mefloquine are mainstays in the treatment of malaria.[8][9] The 4-aminoquinoline scaffold is particularly important for antimalarial activity. While our target molecule has a 3-methanol group, derivatization at the 2-position with various amines could lead to novel compounds with potential antimalarial properties.

  • Antimicrobial Agents: The incorporation of different heterocyclic moieties at the C2 position can lead to compounds with antibacterial and antifungal activity.[10][11] For example, reaction with sulfonamides or thiazole derivatives can generate hybrid molecules with enhanced antimicrobial potential.[12][6]

Functionalization of the C3-Methanol Group

The primary alcohol at the C3 position offers another site for chemical modification.

  • Ester and Ether Derivatives: The methanol group can be converted into esters or ethers to improve pharmacokinetic properties such as lipophilicity and metabolic stability.

  • Mitsunobu Reaction: The Mitsunobu reaction can be employed to couple the methanol group with various N-heterocyclic compounds, creating a diverse library of derivatives for biological screening.[13]

Experimental Protocols for Derivative Synthesis

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Amines

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-methanol

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate) - optional, depending on the amine

Procedure:

  • In a sealed tube or round-bottom flask, dissolve 2-Chloro-5,8-dimethylquinoline-3-methanol (1 molar equivalent) in the chosen solvent.

  • Add the amine (1.2-2 molar equivalents). If the amine salt is used, add a base to liberate the free amine.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2-amino-5,8-dimethylquinoline-3-methanol derivative.

Protocol 4: General Procedure for Mitsunobu Reaction

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-methanol

  • N-heterocyclic compound (e.g., phthalimide, succinimide)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-5,8-dimethylquinoline-3-methanol (1 molar equivalent), the N-heterocyclic compound (1.1 molar equivalents), and triphenylphosphine (1.2 molar equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add DEAD or DIAD (1.2 molar equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired N-alkylated product.

Biological Evaluation of Synthesized Derivatives

Once a library of derivatives has been synthesized, they should be subjected to a panel of biological assays to determine their therapeutic potential.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized quinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format.

Compound IDDerivative StructureTarget Cell LineIC₅₀ (µM)
QM-01 2-Anilino-5,8-dimethylquinoline-3-methanolMCF-7Example Value
QM-02 2-Morpholino-5,8-dimethylquinoline-3-methanolHCT116Example Value
QM-03 2-(Thiazol-2-ylamino)-5,8-dimethylquinoline-3-methanolA549Example Value

Visualizations

Synthetic Pathway of 2-Chloro-5,8-dimethylquinoline-3-methanol

Synthesis Acetanilide 3,5-Dimethylacetanilide Carbaldehyde 2-Chloro-5,8-dimethyl- quinoline-3-carbaldehyde Acetanilide->Carbaldehyde Step 1 Vilsmeier POCl₃, DMF (Vilsmeier-Haack) Methanol 2-Chloro-5,8-dimethyl- quinoline-3-methanol Carbaldehyde->Methanol Step 2 Reduction NaBH₄, MeOH

Caption: Synthesis of the target compound from its acetanilide precursor.

Key Reactions of 2-Chloro-5,8-dimethylquinoline-3-methanol

Reactions Start 2-Chloro-5,8-dimethyl- quinoline-3-methanol SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Mitsunobu Mitsunobu Reaction Start->Mitsunobu Amino_Deriv 2-Amino Derivatives (Anticancer, Antimalarial, Antimicrobial) SNAr->Amino_Deriv  + R₂NH N_Alkyl_Deriv N-Alkylated Derivatives Mitsunobu->N_Alkyl_Deriv  + N-Heterocycle, PPh₃, DEAD

Caption: Major reaction pathways for derivatization.

Conclusion

2-Chloro-5,8-dimethylquinoline-3-methanol represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two distinct reactive sites allow for the creation of a vast and diverse library of novel compounds. By leveraging the well-documented pharmacological potential of the quinoline scaffold, researchers can utilize this compound to develop new therapeutic agents for a wide range of diseases. The protocols and applications outlined in this guide provide a solid foundation for initiating and advancing such drug discovery programs.

References

  • Chemicalbook. 2-CHLORO-5,8-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE synthesis.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.
  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). PMC.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar.
  • Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing.
  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). (2020). International Journal of Applied Research.
  • Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (n.d.). PubMed Central.
  • Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. (2011). ResearchGate.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals.
  • Effective Microwave-Assisted Synthesis of 2-Chloro-5,6-dimethyl-3-(((substituted-benzylidene)hydrazono)methyl)-quinoline and Its Biological Assessment. (2024). ResearchGate.
  • Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide. (n.d.). BenchChem.

Sources

Application

use of 2-Chloro-5,8-dimethylquinoline-3-methanol in material science research

As a Senior Application Scientist, this document provides a detailed technical guide on the synthesis, characterization, and potential applications of 2-Chloro-5,8-dimethylquinoline-3-methanol in materials science. This...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a detailed technical guide on the synthesis, characterization, and potential applications of 2-Chloro-5,8-dimethylquinoline-3-methanol in materials science. This guide is designed for researchers and professionals engaged in the development of advanced materials, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Quinoline Scaffold in Material Science

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in both medicinal chemistry and material science.[1] Its rigid, planar structure and electron-rich nature confer favorable photophysical and electronic properties, making its derivatives prime candidates for a range of advanced applications, including organic semiconductors, dyes, polymers, and corrosion inhibitors.[2][3] The ability to functionalize the quinoline ring at various positions allows for precise tuning of its electronic and steric properties, enabling the design of materials with tailored functionalities.[4][5]

The subject of this guide, 2-Chloro-5,8-dimethylquinoline-3-methanol , is a bespoke building block designed for versatility. Each functional group on this molecule serves a distinct and strategic purpose in the construction of advanced materials:

  • Quinoline Core : Provides the fundamental aromatic, electron-rich backbone necessary for charge transport and luminescence. Its inherent stability and planarity are advantageous for creating ordered molecular assemblies.[6]

  • 2-Chloro Group : A highly versatile synthetic handle. The chlorine atom activates this position for nucleophilic substitution or, more significantly, serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the construction of extended π-conjugated systems.[7]

  • 3-Methanol Group (-CH₂OH) : A nucleophilic functional group ideal for covalent attachment. It can undergo esterification, etherification, or condensation reactions to graft the quinoline unit onto polymers, surfaces (like metal oxides), or other molecular scaffolds.[8]

  • 5,8-Dimethyl Groups : These alkyl substituents enhance solubility in organic solvents, which is critical for solution-based processing of materials into thin films or fibers.[9] They also modulate the electronic properties (HOMO/LUMO levels) of the quinoline core through their electron-donating inductive effect.

This guide will detail the synthesis of this compound and explore its application in creating functional organic materials, metal-organic complexes, and surface-modified nanomaterials.

Physicochemical and Spectroscopic Data

A summary of the key physical properties and expected spectroscopic data for the title compound and its immediate precursor is provided below. This data is essential for reaction monitoring and product verification.

Property2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde2-Chloro-5,8-dimethylquinoline-3-methanol
Molecular Formula C₁₂H₁₀ClNOC₁₂H₁₂ClNO
Molecular Weight 219.67 g/mol 221.68 g/mol [10]
Appearance SolidSolid
¹H NMR (CDCl₃, δ) ~9.9-10.1 (s, 1H, -CHO), ~8.4 (s, 1H, Ar-H), ~7.0-7.5 (m, 2H, Ar-H), ~2.5-2.7 (s, 6H, 2x -CH₃)~8.2 (s, 1H, Ar-H), ~7.0-7.4 (m, 2H, Ar-H), ~4.9 (s, 2H, -CH₂OH), ~2.5-2.7 (s, 6H, 2x -CH₃), ~2.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃, δ) ~190 (-CHO), ~150-160 (C-Cl), ~120-148 (Ar-C), ~15-20 (-CH₃)~150-160 (C-Cl), ~120-148 (Ar-C), ~60 (-CH₂OH), ~15-20 (-CH₃)
IR (KBr, cm⁻¹) ~1690 (C=O stretch, aldehyde), ~1580 (C=N stretch), ~750 (C-Cl stretch)~3300 (O-H stretch, broad), ~1580 (C=N stretch), ~1050 (C-O stretch), ~750 (C-Cl stretch)

Note: NMR and IR data are estimated based on characteristic chemical shifts and vibrational frequencies for the respective functional groups and data from analogous structures.[11][12]

Synthesis Protocols

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol is efficiently achieved in a two-step process, starting from a substituted acetanilide.

G cluster_0 Part 1: Vilsmeier-Haack Reaction cluster_1 Part 2: Selective Reduction Acetanilide 2,5-Dimethylacetanilide Aldehyde 2-Chloro-5,8-dimethylquinoline -3-carboxaldehyde Acetanilide->Aldehyde Cyclization & Formylation Reagent1 Vilsmeier Reagent (POCl₃, DMF) Reagent1->Aldehyde Methanol 2-Chloro-5,8-dimethylquinoline -3-methanol Aldehyde->Methanol Reduction Reagent2 Reducing Agent (e.g., NaBH₄) Reagent2->Methanol

Caption: Two-step synthesis workflow for the target compound.

Protocol 1: Synthesis of 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde

This protocol utilizes the Vilsmeier-Haack reaction, a robust method for the formylation and cyclization of activated aromatic compounds like acetanilides to produce 2-chloro-3-formylquinolines.[13][14] The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Materials:

  • 2,5-Dimethylacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice and water

  • Ethyl acetate for recrystallization

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (4.0 equiv.) to 0°C in an ice bath. Add POCl₃ (5.6 equiv.) dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, then heat to 50°C for an additional 45 minutes. The formation of the solid Vilsmeier reagent should be visible.

  • Acetanilide Addition: Add solid 2,5-dimethylacetanilide (1.0 equiv.) portion-wise to the reaction mixture. Causality Note: This exothermic addition should be done carefully to control the reaction rate.

  • Reaction Completion: Heat the reaction mixture to 75-80°C and maintain for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a large beaker of crushed ice with vigorous stirring. Trustworthiness Note: This quenching step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Precipitation: Continue stirring the aqueous mixture for 2-3 hours to allow for complete precipitation of the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude solid from hot ethyl acetate to yield the pure 2-chloro-5,8-dimethylquinoline-3-carboxaldehyde as a solid.[15]

  • Validation: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction to 2-Chloro-5,8-dimethylquinoline-3-methanol

This protocol employs sodium borohydride (NaBH₄) for the selective reduction of the aldehyde functional group to a primary alcohol. NaBH₄ is chosen for its mild nature and high chemoselectivity, which prevents unwanted reactions with the chloro- or quinoline functionalities.[16]

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde (from Protocol 1)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol, anhydrous

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reactant Setup: Dissolve the aldehyde (1.0 equiv.) in anhydrous methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reductant Addition: Add NaBH₄ (1.1-1.5 equiv.) portion-wise to the cooled solution. Causality Note: Adding the reductant in portions controls the evolution of hydrogen gas and the reaction exotherm.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Add deionized water and extract the aqueous layer three times with ethyl acetate.

  • Purification and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Product: If necessary, purify the product further by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization to yield pure 2-Chloro-5,8-dimethylquinoline-3-methanol.

  • Validation: Confirm the successful reduction by comparing the IR spectrum (disappearance of C=O peak, appearance of broad O-H peak) and ¹H NMR spectrum (disappearance of aldehyde proton, appearance of -CH₂OH and -OH protons) with the starting material.

Application Notes in Material Science

The unique combination of functional groups in 2-Chloro-5,8-dimethylquinoline-3-methanol makes it a versatile precursor for various classes of advanced materials.

Caption: Key functional groups and their roles in material science.

Application Note 1: Precursor for Emissive Polymers in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known to possess advantageous electronic and optoelectronic attributes, making them suitable for organic electronic devices.[6] Their high thermal stability and potential for high quantum yields are particularly relevant for OLED applications.[17][18] The title compound can be incorporated as a side-chain in a polymer backbone.

Protocol 3: Synthesis of a Functional Polymer via Esterification and Polymerization

This protocol describes a two-step process to first create a functional monomer and then polymerize it.

Materials:

  • 2-Chloro-5,8-dimethylquinoline-3-methanol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Azobisisobutyronitrile (AIBN)

  • Styrene (co-monomer)

  • Toluene, anhydrous

Procedure:

  • Monomer Synthesis (Esterification): a. Dissolve the quinoline methanol (1.0 equiv.) and Et₃N (1.2 equiv.) in anhydrous DCM at 0°C. b. Add acryloyl chloride (1.1 equiv.) dropwise. c. Stir at room temperature for 12 hours. d. Wash the reaction mixture with water, dry the organic layer over MgSO₄, and purify by column chromatography to yield 2-chloro-5,8-dimethylquinolin-3-yl)methyl acrylate .

  • Polymer Synthesis (Free Radical Polymerization): a. In a Schlenk tube, dissolve the synthesized acrylate monomer (e.g., 10 mol%), styrene (90 mol%), and a catalytic amount of AIBN in anhydrous toluene. b. Perform three freeze-pump-thaw cycles to degas the solution. c. Heat the reaction at 70°C for 24 hours under an inert atmosphere. d. Precipitate the resulting polymer by pouring the cooled reaction mixture into a large volume of cold methanol. e. Filter and dry the polymer under vacuum.

  • Characterization: The final polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and its photophysical properties (absorption and emission spectra, quantum yield) can be measured in solution and as a thin film.

Application Note 2: Ligand for Functional Transition Metal Complexes

The nitrogen atom of the quinoline ring is an excellent coordination site for transition metals.[19] Metal complexes of quinoline derivatives have applications in catalysis, as phosphorescent emitters for OLEDs, and as sensing materials.[20][21]

Protocol 4: General Synthesis of a Ruthenium(II)-Arene Complex

This protocol provides a general method for synthesizing a half-sandwich ruthenium(II) complex, a common motif in organometallic chemistry.[20]

Materials:

  • [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂ (Ruthenium dimer)

  • 2-Chloro-5,8-dimethylquinoline-3-methanol

  • Anhydrous methanol or dichloromethane

  • Diethyl ether

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Inert Atmosphere Setup: Set up a Schlenk flask containing a magnetic stir bar and purge with an inert gas (Ar or N₂) to remove oxygen and moisture.

  • Reactant Addition: Under a positive pressure of inert gas, add the ruthenium dimer (1.0 mol equiv.) and the quinoline methanol ligand (2.1 mol equiv.) to the flask.

  • Reaction: Add anhydrous methanol (approx. 10 mL) via syringe and stir the mixture at room temperature for 18-24 hours.

  • Isolation: Filter the solution to remove any insoluble impurities. Reduce the filtrate volume to ~2-3 mL under vacuum.

  • Precipitation: Add diethyl ether dropwise to the concentrated solution to precipitate the complex.

  • Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Validation: Characterize the complex using ¹H NMR, elemental analysis, and X-ray crystallography if suitable crystals can be obtained.

References

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications, 39, 108642. Available from: [Link]

  • Gualtierotti, J., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available from: [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available from: [Link]

  • Singh, U. K., & Singh, R. P. (2024). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. ResearchGate. Available from: [Link]

  • Patel, H., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC - NIH. Available from: [Link]

  • Kumar, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Olasunkanmi, O. I., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. Available from: [Link]

  • PubChem. (2-Chloroquinolin-3-yl)methanol. Available from: [Link]

  • ResearchGate. Quinoline derivatives (organic compounds) and their properties. Available from: [Link]

  • Roopan, S. M., et al. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. ResearchGate. Available from: [Link]

  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Available from: [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available from: [Link]

  • PubChem. 2-Chloro-5,8-dimethyl-3-(2-nitroethenyl)quinoline. Available from: [Link]

  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available from: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SciSpace. Available from: [Link]

  • Roopan, S. M., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. PMC. Available from: [Link]

  • Zhao, K.-Q., et al. (2001). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. MDPI. Available from: [Link]

  • PubMed. (2-Chloro-8-methyl-quinolin-3-yl)methanol. Available from: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available from: [Link]

  • Khan, F. N., et al. (2010). 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline. PMC - NIH. Available from: [Link]

  • Huo, X., et al. (2024). Solution-processable quinoidal compounds containing heterocycle for air-stable n‑type organic field-effect transistors and gas. ScienceDirect. Available from: [Link]

  • Cai, X., et al. (2024). Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. ChemRxiv. Available from: [Link]

  • Roopan, S. M., et al. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. PMC - NIH. Available from: [Link]

  • AAU-ETD. SYNTHESIS AND STRUCTURAL STUDIES OF MIXED LIGAND COMPLEXES DERIVED FROM DIMETHYLGLYOXIMATE. Available from: [Link]

  • ResearchGate. The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry. Available from: [Link]

Sources

Method

synthesis of metal complexes with 2-Chloro-5,8-dimethylquinoline-3-methanol

Technical Application Note: Strategic Synthesis and Characterization of Metal Complexes with 2-Chloro-5,8-dimethylquinoline-3-methanol Part 1: Executive Summary & Ligand Profile Objective: This guide details the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Synthesis and Characterization of Metal Complexes with 2-Chloro-5,8-dimethylquinoline-3-methanol

Part 1: Executive Summary & Ligand Profile

Objective: This guide details the synthesis, purification, and characterization of transition metal complexes (specifically Cu(II), Zn(II), and Ni(II)) utilizing 2-Chloro-5,8-dimethylquinoline-3-methanol (CDQM) as a bidentate ligand.

Ligand Architecture & Rationale: The CDQM ligand presents a unique steric and electronic profile compared to unsubstituted quinolines.

  • 5,8-Dimethyl Substitution: These methyl groups increase the lipophilicity (logP) of the complex, potentially enhancing membrane permeability for biological applications. The 8-methyl group introduces steric bulk near the nitrogen donor, influencing coordination geometry and preventing the formation of overcrowded bis-homoleptic complexes in sterically sensitive metals.

  • 2-Chloro Group: An electron-withdrawing group that modulates the basicity of the quinoline nitrogen (

    
     modulation), stabilizing the metal center against oxidation while remaining potentially labile for future functionalization (e.g., nucleophilic displacement).
    
  • 3-Methanol Moiety: Provides a hard oxygen donor site. Upon deprotonation, it acts as a monoanionic chelator, forming a thermodynamically stable 6-membered chelate ring with the quinoline nitrogen.

Chemical Profile:

  • IUPAC Name: 2-Chloro-5,8-dimethylquinoline-3-methanol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 221.68 g/mol

  • Solubility: Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.

Part 2: Pre-requisite Ligand Synthesis

Note: While the aldehyde precursor (2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde, CAS 323196-71-0) is commercially available, the alcohol form is often prepared in-house to ensure freshness, as primary alcohols can oxidize upon prolonged storage.

Protocol 1.0: Reductive Synthesis of CDQM Ligand

  • Charge: In a 250 mL round-bottom flask, dissolve 5.0 mmol (1.10 g) of 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde in 30 mL of Methanol (MeOH).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (

    
    , 7.5 mmol, 0.28 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

  • Quench: Add 5 mL of cold water to quench excess hydride. Neutralize to pH 7 with dilute acetic acid.

  • Isolation: Evaporate MeOH under reduced pressure. Extract the residue with Dichloromethane (DCM, 3 x 20 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
  • Yield: Expect ~90-95% yield of a white/pale yellow solid.

Part 3: Metal Complexation Protocols

Protocol 2.0: Synthesis of Copper(II) Complex [Cu(CDQM)₂(H₂O)₂]

Rationale: Copper(II) prefers square planar or distorted octahedral geometries. The 1:2 Metal:Ligand ratio is targeted here using acetate salts to facilitate deprotonation of the alcohol if necessary, though the neutral alcohol can also coordinate.

Reagents:

  • Ligand (CDQM): 2.0 mmol (0.443 g)

  • Metal Salt: Copper(II) Acetate Monohydrate (

    
    ): 1.0 mmol (0.200 g)
    
  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Workflow:

  • Ligand Solution: Dissolve 2.0 mmol of CDQM in 15 mL of hot absolute ethanol (60°C). Ensure complete dissolution.

  • Metal Addition: Dissolve 1.0 mmol of Copper(II) Acetate in 5 mL of hot ethanol. Add this dropwise to the ligand solution under continuous stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The solution color will shift (typically to green or dark blue), indicating complexation.

  • pH Adjustment (Optional but Recommended): If precipitation is slow, add 2-3 drops of Triethylamine (

    
    ) to neutralize the acetic acid byproduct and drive the equilibrium toward the alkoxide complex.
    
  • Precipitation: Cool the reaction mixture slowly to RT, then to 4°C overnight.

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Protocol 3.0: Synthesis of Zinc(II) Complex [Zn(CDQM)Cl₂]

Rationale: Zinc(II) often forms tetrahedral complexes. Using Zinc Chloride avoids the need for deprotonation, allowing the ligand to coordinate in a neutral bidentate fashion (N, OH), with chlorides satisfying the charge balance.

Reagents:

  • Ligand (CDQM): 1.0 mmol (0.222 g)

  • Metal Salt: Zinc(II) Chloride (

    
    ): 1.0 mmol (0.136 g)
    
  • Solvent: Methanol (15 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve CDQM (1.0 mmol) in 10 mL MeOH.

  • Metal Addition: Add

    
     (1.0 mmol) dissolved in 5 mL MeOH.
    
  • Reaction: Reflux for 3 hours.

  • Concentration: Reduce solvent volume by 50% using a rotary evaporator.

  • Crystallization: Allow the solution to stand at RT. Colorless or pale yellow crystals should form.

  • Purification: Recrystallize from hot ethanol if necessary.

Part 4: Visualization of Experimental Logic

The following diagram illustrates the synthetic pathway and the coordination logic.

SynthesisWorkflow cluster_coordination Coordination Mode (6-Membered Ring) Start Start: 2,5-Dimethylaniline Inter1 Vilsmeier-Haack Cyclization Start->Inter1 DMF/POCl3 Aldehyde 2-Cl-5,8-dimethyl -quinoline-3-CHO Inter1->Aldehyde Reduction NaBH4 Reduction (MeOH, 0°C) Aldehyde->Reduction Ligand Ligand (CDQM) (Alcohol Form) Reduction->Ligand ComplexCu Cu(II) Complex (Reflux EtOH, 1:2) Ligand->ComplexCu + Cu(OAc)2 ComplexZn Zn(II) Complex (Reflux MeOH, 1:1) Ligand->ComplexZn + ZnCl2 Coord Metal -- N(Quinoline) Metal -- O(Methanol)

Figure 1: Synthetic workflow from precursor generation to divergent metal complexation pathways.

Part 5: Characterization Matrix

To validate the integrity of the synthesized complexes, compare the spectral data of the free ligand against the metal complex.

TechniqueParameterExpected Observation (Ligand)Expected Observation (Complex)Mechanistic Insight
FT-IR

Broad band ~3200–3400 cm⁻¹Shifted/Broadened or VanishedIndicates coordination via Oxygen (deprotonation leads to disappearance).
FT-IR

Sharp band ~1580–1600 cm⁻¹Shifted to lower freq (~10–20 cm⁻¹)Indicates coordination via Quinoline Nitrogen (dative bond weakens C=N).
FT-IR

AbsentNew bands ~400–600 cm⁻¹definitive proof of metal-ligand bond formation.
¹H NMR

(Methanol)
Doublet/Singlet ~4.8 ppmDownfield shift (~0.2–0.5 ppm)Deshielding due to electron donation to metal (Zn/Ni only; Cu is paramagnetic).
UV-Vis


transitions (<350 nm)
d-d transitions (500–800 nm)Appearance of visible color (Cu: Green/Blue) indicates d-orbital splitting.
Molar Cond.

Non-conductiveLow (< 20

)
Confirms non-electrolytic nature (Cl/OAc are coordinated, not free ions).

Part 6: Biological Applications & Safety

Therapeutic Potential: Quinoline-3-methanol derivatives are structurally related to established antimalarial (Mefloquine) and antibacterial agents.

  • Mechanism: The planar quinoline ring can intercalate into DNA, while the metal center can catalyze the production of Reactive Oxygen Species (ROS) or bind covalently to nucleobases.

  • Testing Protocol: Dissolve complexes in DMSO (1 mg/mL) and screen against S. aureus (Gram +) and E. coli (Gram -) using the Agar Well Diffusion method.

Safety Protocol:

  • 2-Chloro-5,8-dimethylquinoline-3-methanol: Irritant.[1] Avoid inhalation of dust.

  • Heavy Metals: Dispose of Copper and Zinc waste in dedicated heavy metal waste streams. Do not pour down the drain.

References

  • Hamama, W. S., et al. (2018).[2] "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 8, 8484-8515.[3] Link

  • Cipurković, A., et al. (2021).[4] "Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity."[4][5] Open Journal of Applied Sciences, 11, 1-10. Link

  • PubChem. (2025).[1][6] "2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde (Compound Summary)." National Library of Medicine. Link

  • Patil, D., et al. (2021). "Synthesis of New Cobalt complexes of ((2-chloroquinolin-3-yl)methylene)-3-methoxyaniline." International Journal of Scientific Research in Science and Technology.[7] Link

  • Khan, F. N., et al. (2010). "2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline." Acta Crystallographica Section E, 66(Pt 5), o1186. Link

Sources

Application

Topic: Analytical Methods for the Quantification of 2-Chloro-5,8-dimethylquinoline-3-methanol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the quantitative analysis of 2-Chloro-5,8-dimethylquinoline-3-methanol, a subst...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Chloro-5,8-dimethylquinoline-3-methanol, a substituted quinoline derivative of interest in pharmaceutical research and development. Accurate and precise quantification of such molecules is critical for ensuring product quality, stability, and for conducting pharmacokinetic studies. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and assay; and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This note details the underlying principles, step-by-step protocols, and method validation strategies in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Analyte Overview

Quinoline derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in drug discovery due to their diverse biological activities.[3][4] 2-Chloro-5,8-dimethylquinoline-3-methanol is a specific derivative whose purity and concentration must be meticulously controlled during synthesis and formulation development. The development of reliable analytical methods is therefore a foundational requirement for its progression through the drug development pipeline.

Analyte Properties:

  • Compound Name: 2-Chloro-5,8-dimethylquinoline-3-methanol

  • Molecular Formula: C₁₂H₁₂ClNO

  • Molecular Weight: 221.68 g/mol

  • Structure: (Inferred from name - a quinoline core with a chloro group at position 2, a methanol group at position 3, and methyl groups at positions 5 and 8.)

The choice of analytical technique is dictated by the specific application, the nature of the sample matrix, and the required sensitivity.[5] This guide focuses on the two most prevalent and powerful techniques for this purpose: HPLC-UV and LC-MS/MS.

Method Selection: Rationale and Causality

The selection of an analytical method is a critical decision based on the "fit-for-purpose" principle, as outlined in ICH Q14 guidelines for analytical procedure development.[6]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the cornerstone method for assay and purity analysis of drug substances. Its ubiquity, robustness, and cost-effectiveness make it ideal for routine quality control environments.[7] For a molecule like 2-Chloro-5,8-dimethylquinoline-3-methanol, the quinoline ring system contains a strong chromophore, making it highly amenable to UV detection. A reverse-phase C18 column is the logical first choice, as it effectively separates moderately polar compounds from non-polar and polar impurities.[3][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are paramount, particularly for quantifying the analyte in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[9][10] By utilizing Multiple Reaction Monitoring (MRM), this technique can selectively detect the analyte with minimal interference from matrix components, allowing for quantification at very low concentrations (ng/mL or pg/mL).[9][11]

Primary Method: Reverse-Phase HPLC-UV for Assay and Purity

This method is designed for the accurate determination of the concentration (assay) and the assessment of impurities in the bulk drug substance.

Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. It travels through a C18 stationary phase column, and its components are separated based on their differential partitioning between the hydrophobic stationary phase and a polar mobile phase. The analyte is then detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration.[7]

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), and Ultrapure water.

  • Reference Standard: Well-characterized 2-Chloro-5,8-dimethylquinoline-3-methanol (purity ≥99%).

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-20 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 245 nm (or optimal wavelength determined by DAD scan)
Run Time 20 minutes

Procedure:

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability Test (SST): Before sample analysis, inject a mid-range standard solution (e.g., 25 µg/mL) six times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[1]

  • Analysis: Construct a calibration curve by injecting the calibration standards. Then, inject the prepared sample solutions.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilution Dissolve & Dilute in Diluent Standard->Dilution Sample Weigh Sample Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration SST System Suitability Test (SST) Filtration->SST Injection Inject Standards & Samples SST->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (245 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Calculate Concentration & Purity Calibration->Quantification

Caption: Workflow for quantification by HPLC-UV.

Advanced Method: LC-MS/MS for Trace-Level Quantification

This method is optimized for high sensitivity and is ideal for pharmacokinetic studies requiring the quantification of 2-Chloro-5,8-dimethylquinoline-3-methanol in biological fluids.

Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.[9] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. In the first quadrupole, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing matrix interference.[10][11]

Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UPLC/HPLC Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Reagents: As in HPLC, plus an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound.

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) consumables.

LC and MS Conditions:

ParameterCondition
LC Column C18 (2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transition Precursor Ion (m/z): 222.1; Product Ion (m/z): (Hypothetical, e.g., 191.1 from loss of CH₂OH)

Procedure:

  • Stock and Standard Preparation: Prepare stock solutions of the analyte and Internal Standard (IS) in methanol. Create calibration standards by spiking appropriate amounts of analyte stock into the blank biological matrix (e.g., rat plasma).

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample (or standard), add 150 µL of cold acetonitrile containing the IS at a fixed concentration.[10]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer and Inject: Carefully transfer the supernatant to an HPLC vial and inject it into the LC-MS/MS system.

  • Data Analysis: Quantify the analyte by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[11]

LC-MS/MS Workflow Diagram

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Sep UPLC Separation (C18 Column) Supernatant->LC_Sep MS_Detect Tandem MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Data_Proc Data Processing (Area Ratio vs. Conc.) MS_Detect->Data_Proc Result Final Concentration Data_Proc->Result

Caption: General workflow for LC-MS/MS analysis.

Method Validation Strategy (ICH Q2(R2))

A described protocol is only trustworthy if it has been validated to prove it is fit for its intended purpose.[1][12] Validation demonstrates that the analytical procedure is reliable, reproducible, and scientifically sound. The core validation parameters are summarized below.

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation ParameterDescriptionTypical Acceptance Criteria for Assay
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak purity analysis (via DAD) should pass. No interference at the analyte's retention time.
Linearity The direct proportionality of the analytical response to the concentration of the analyte over a given range.[1]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.[6]98.0% to 102.0% recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): %RSD ≤ 1.0% Intermediate Precision (Inter-assay): %RSD ≤ 2.0%
LOD The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]S/N ≥ 10; Accuracy and precision criteria should be met.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).

Conclusion

This application note provides two detailed, robust, and scientifically grounded methods for the quantification of 2-Chloro-5,8-dimethylquinoline-3-methanol. The HPLC-UV method serves as a reliable workhorse for routine quality control and assay of the drug substance. For applications demanding higher sensitivity, such as in bioanalysis, the LC-MS/MS method offers superior performance. Both protocols are designed to be self-validating through the incorporation of system suitability tests and a clear validation strategy based on ICH guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Taylor & Francis Online. (2018, May 24). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Taylor & Francis Online. (2018, May 24). Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • MDPI. (2023, April 26). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Available at: [Link]

  • ResearchGate. LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available at: [Link]

  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Available at: [https://www.researchgate.net/publication/225134149_Development_of_a_SPEHPLC DAD_method_for_the_determination_of_antileishmanial_2-substituted_quinolines_and_metabolites_in_rat_plasma]([Link] DAD_method_for_the_determination_of_antileishmanial_2-substituted_quinolines_and_metabolites_in_rat_plasma)

  • National Center for Biotechnology Information (PMC). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). (2-Chloroquinolin-3-yl)methanol. Available at: [Link]

  • Analytical and Bioanalytical Chemistry Research. (2021, May 12). A Simple Liquid Chromatographic Method for Estimation. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). 2-Chloro-5,8-dimethyl-3-(2-nitroethenyl)quinoline. Available at: [Link]

  • University of Alabama at Birmingham. Qualitative and quantitative analysis/method validation in metabolomics. Available at: [Link]

  • Royal Society of Chemistry Publishing. (2010, January 15). Analytical Methods. Available at: [Link]

  • DiVA Portal. (2022). Development of analytical methods for the determination of the small molecule component of complex biological systems. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-5,8-dimethylquinoline-3-methanol

Welcome to the technical support center for the purification of 2-Chloro-5,8-dimethylquinoline-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-5,8-dimethylquinoline-3-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Chloro-5,8-dimethylquinoline-3-methanol.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Question: I am running a column to purify 2-Chloro-5,8-dimethylquinoline-3-methanol, but I am getting poor separation from a closely related impurity. What can I do to improve the resolution?

Answer:

Poor separation in column chromatography is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. The quinoline core of your compound is basic, which can lead to interactions with the acidic silica gel, causing peak tailing and poor separation.

Causality and Recommended Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating your target compound from impurities.

    • Solution: Conduct a thorough Thin Layer Chromatography (TLC) analysis with a variety of solvent systems. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. If that doesn't work, try a different solvent system, for example, dichloromethane/methanol, which offers different selectivity.[1][2]

  • Compound-Silica Interaction: The basic nitrogen on the quinoline ring can interact with the acidic silanol groups on the surface of the silica gel, leading to streaking and poor separation.

    • Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A small amount of triethylamine (0.1-1%) or a few drops of ammonia solution in your methanol can significantly improve peak shape.[1] Alternatively, consider using a different stationary phase like neutral or basic alumina, or even reverse-phase chromatography.[1]

  • Column Overloading: Loading too much crude material onto the column will exceed its separation capacity.

    • Solution: As a general guideline, the amount of crude material should be about 1-5% of the mass of the stationary phase.[1][2] If you need to purify a larger quantity, use a column with a larger diameter.

Experimental Protocol: Optimizing Column Chromatography

Objective: To achieve baseline separation of 2-Chloro-5,8-dimethylquinoline-3-methanol from its impurities.

Materials:

  • Crude 2-Chloro-5,8-dimethylquinoline-3-methanol

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • Triethylamine

  • TLC plates (silica gel 60 F254)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on multiple TLC plates.

    • Develop each plate in a different solvent system (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc, 95:5 DCM:MeOH).

    • Visualize the spots under a UV lamp. The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing (Wet Packing Method): [2]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack evenly without air bubbles.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to enter the silica bed.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the top of the column.

    • Begin collecting fractions.

    • You can use an isocratic elution (single solvent mixture) or a gradient elution (gradually increasing the polarity).

    • Monitor the separation by performing TLC on the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Issue 2: The Compound Fails to Crystallize or Oils Out During Recrystallization

Question: I have a relatively pure sample of 2-Chloro-5,8-dimethylquinoline-3-methanol after column chromatography, but I'm struggling with the final recrystallization step. It either stays in solution or separates as an oil.

Answer:

Recrystallization is a powerful technique for final purification, but its success is highly dependent on the choice of solvent and the cooling rate. Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Causality and Recommended Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Test the solubility of your compound in a range of solvents with varying polarities. Good single-solvent candidates for quinoline derivatives include ethanol, methanol, acetone, or mixtures like ethanol/water or methanol/acetone.[3][4]

  • Solution is Too Concentrated: A highly supersaturated solution is more likely to oil out.

    • Solution: Use slightly more hot solvent to dissolve your compound.

  • Cooling Rate is Too Fast: Rapid cooling can lead to precipitation of an oil rather than the formation of crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: If the product continues to oil out, it may require another round of column chromatography or purification by preparative HPLC.

Visualization: Purification Workflow

G cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Final Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography TLC/HPLC Analysis TLC/HPLC Analysis Column Chromatography->TLC/HPLC Analysis TLC/HPLC Analysis->Column Chromatography If <95% pure Recrystallization Recrystallization TLC/HPLC Analysis->Recrystallization If >95% pure Pure Product Pure Product Recrystallization->Pure Product

Caption: A typical purification workflow for 2-Chloro-5,8-dimethylquinoline-3-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol?

A1: Impurities can arise from several sources during the synthesis and storage of 2-Chloro-5,8-dimethylquinoline-3-methanol.[5] These can include:

  • Starting Materials: Unreacted starting materials or impurities present in them.

  • By-products: Products from side reactions. For instance, if the synthesis involves a Vilsmeier-Haack reaction to introduce the formyl group, incomplete reaction or side reactions could be a source of impurities.[6]

  • Over-reduction: If the methanol group is formed by reduction of a carbaldehyde, over-reduction to a methyl group is a possibility, though less likely with mild reducing agents.

  • Degradation Products: The compound may degrade upon exposure to light, heat, or moisture.

Q2: My compound is not UV-active. How can I monitor its purification?

A2: While many quinoline derivatives are UV-active, if your compound or impurities are not, you can use alternative methods for visualization on TLC plates.[1]

  • Potassium Permanganate Stain: This is a good general stain for organic compounds.

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will stain most organic compounds.

Q3: When should I consider using preparative HPLC instead of column chromatography?

A3: Preparative HPLC is a high-resolution purification technique that is particularly useful in the following scenarios:[7][8][9]

  • Difficult Separations: When impurities are very close in polarity to your product and cannot be separated by standard column chromatography.

  • High Purity Required: When you need a very high degree of purity (>99%) for applications like biological assays or reference standard preparation.

  • Small Scale: For purifying small amounts of material (milligrams to a few grams).[7]

Data Summary Table: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Column Chromatography (non-polar mobile phase)
Dichloromethane3.140Column Chromatography (mobile phase), Sample Dissolution
Ethyl Acetate4.477Column Chromatography (polar mobile phase)
Acetone5.156Recrystallization
Ethanol5.278Recrystallization
Methanol6.665Column Chromatography (highly polar mobile phase), Recrystallization
Water10.2100Recrystallization (as an anti-solvent)
Visualization: Troubleshooting Logic

G Start Start Poor Separation Poor Separation Start->Poor Separation Streaking on TLC Streaking on TLC Poor Separation->Streaking on TLC Yes Optimize Solvents Optimize Solvents Poor Separation->Optimize Solvents No Add Modifier (e.g., TEA) Add Modifier (e.g., TEA) Streaking on TLC->Add Modifier (e.g., TEA) Reduce Sample Load Reduce Sample Load Optimize Solvents->Reduce Sample Load Use Prep HPLC Use Prep HPLC Add Modifier (e.g., TEA)->Use Prep HPLC Reduce Sample Load->Use Prep HPLC End End Use Prep HPLC->End

Caption: A decision-making flowchart for troubleshooting common purification issues.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Purification of 7-Chloro-4-(phenylsulfanyl)quinoline: A Technical Support Guide - Benchchem.
  • Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline - Benchchem.
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
  • Overcoming poor solubility of quinoline derivatives in reactions - Benchchem.
  • US2474823A - Quinoline compounds and process of making same - Google Patents.
  • HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods.
  • Preparative HPLC Analytical Techniques - Jordi Labs - Laboratory Testing.
  • LABTips: Preparative HPLC for Purification Workflows - American Laboratory.
  • (2-Chloro-8-methylquinolin-3-yl)methanol - PMC.
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
  • Technical Support Center: Characterization of Impurities in 2-Chloro-3,6-dimethylquinoxaline - Benchchem.
  • 2-Methyl-5-chloromethyl-8-hydroxyquinoline - MDPI.

Sources

Optimization

Technical Support: Troubleshooting Low Reactivity of 2-Chloro-5,8-dimethylquinoline-3-methanol

The following technical support guide addresses the specific reactivity challenges associated with 2-Chloro-5,8-dimethylquinoline-3-methanol (CAS: 333408-42-7 / 1707584-36-8 analogs). This guide is structured to troubles...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific reactivity challenges associated with 2-Chloro-5,8-dimethylquinoline-3-methanol (CAS: 333408-42-7 / 1707584-36-8 analogs).

This guide is structured to troubleshoot "low reactivity" in two distinct contexts:

  • Nucleophilic Aromatic Substitution (

    
    )  at the C2-position (Chlorine displacement).
    
  • Functionalization of the C3-Hydroxymethyl group (Oxidation/Substitution).

Diagnostic Workflow

Before altering reagents, identify the specific "reactivity block" using the decision tree below. This scaffold presents a unique challenge: the 5,8-dimethyl substitution pattern electronically deactivates the ring toward nucleophilic attack while creating steric bulk near the nitrogen.

ReactivityTroubleshooting Start START: Define Reactivity Issue ReactionType Which site is unreactive? Start->ReactionType C2_Issue C2-Chlorine Displacement (SNAr Failure) ReactionType->C2_Issue Chlorine not displacing C3_Issue C3-Methanol Functionalization (Oxidation/Halogenation) ReactionType->C3_Issue Alcohol not reacting Check_Cond Current Conditions? C2_Issue->Check_Cond Std_Cond Standard: EtOH/THF, Reflux Check_Cond->Std_Cond Deactivation DIAGNOSIS: Electronic Deactivation (5,8-Me groups reduce electrophilicity) Std_Cond->Deactivation Soln_Acid SOLUTION A: Acid Catalysis (Add 1.0 eq HCl/TFA to protonate N) Deactivation->Soln_Acid Soln_Solvent SOLUTION B: High Dipole Solvent (Switch to NMP/DMSO @ 120°C) Deactivation->Soln_Solvent Soln_Pd SOLUTION C: Buchwald-Hartwig (If Nucleophile is weak) Deactivation->Soln_Pd Check_Ox Reaction Type? C3_Issue->Check_Ox Oxidation Oxidation (e.g., MnO2) Check_Ox->Oxidation Substitution Substitution (e.g., SOCl2) Check_Ox->Substitution Soln_MnO2 SOLUTION: Activated MnO2 (Requires large excess 10-20 eq) Oxidation->Soln_MnO2 Soln_Salt SOLUTION: Free Base Control (Product precipitates as HCl salt) Substitution->Soln_Salt

Figure 1: Decision matrix for isolating the chemical cause of low reactivity in 2-chloro-5,8-dimethylquinoline-3-methanol.

Issue Resolution: C2-Chlorine Displacement ( )

The Problem

Users frequently report that the C2-chlorine atom is inert toward amines or alkoxides under standard conditions (e.g., refluxing ethanol).

The Scientific Cause
  • Electronic Deactivation: In standard 2-chloroquinolines, the ring nitrogen withdraws electron density, activating the C2 position for nucleophilic attack. However, the 5,8-dimethyl groups are electron-donating . They increase the electron density of the quinoline ring, significantly reducing the electrophilicity of the C2 carbon [1].

  • Steric Hinderance (Peri-Effect): The methyl group at position 8 is in the peri position relative to the ring nitrogen. While it does not directly block C2, it can distort the ring planarity or hinder the approach of solvation shells required to stabilize the transition state [2].

Troubleshooting Protocol
Method A: Acid Catalysis (The "Proton Switch")

Protonating the quinoline nitrogen renders the ring highly electron-deficient, counteracting the donating effect of the methyl groups.

  • Protocol: Add 0.1 to 1.0 equivalent of HCl (4M in dioxane) or TFA to the reaction mixture.

  • Mechanism:

    
    . The cationic species is far more susceptible to nucleophilic attack.
    
  • Warning: Ensure your nucleophile is not destroyed by acid (e.g., do not use with alkoxides; suitable for anilines/amines).

Method B: Solvent & Temperature Shift

If the reaction is run in THF or Ethanol, the energy barrier will not be overcome.

  • Recommendation: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO .

  • Temperature: Increase to 120–140°C .

  • Why: These dipolar aprotic solvents stabilize the polar Meisenheimer intermediate formed during

    
    .
    
Method C: Transition Metal Catalysis (Buchwald-Hartwig)

If


 fails completely, the C-Cl bond must be activated via oxidative addition rather than nucleophilic attack.
  • Catalyst System: Pd(OAc)2 (5 mol%) + BINAP or Xantphos.

  • Base: Cs2CO3 (weak bases prevent side reactions).

  • Solvent: Toluene or Dioxane at 100°C.

ParameterStandard (Fails)Optimized (Works)
Solvent Ethanol, THF, DCMNMP, DMSO, DMF
Temperature 60–80°C120–150°C
Additives Nonep-TsOH (cat.) or HCl
Stoichiometry 1:11:1.5 (Excess Nucleophile)

Issue Resolution: C3-Methanol Functionalization

The Problem

Reactions at the hydroxymethyl group (oxidation to aldehyde, conversion to alkyl halide) proceed slowly or result in "disappearing" products.

The Scientific Cause
  • Amphoteric Interference: The quinoline nitrogen is basic. When using Lewis acidic reagents (e.g.,

    
    , 
    
    
    
    , or Swern reagents), the nitrogen lone pair can coordinate with the reagent, quenching it or forming an insoluble salt that crashes out of solution [3].
  • Benzylic-like Deactivation: The C3 position is "pseudo-benzylic." However, the electron-deficient nature of the heterocycle (even with methyl groups) can make the generated carbocation (in

    
     type reactions) less stable than a standard benzyl cation.
    
Troubleshooting Protocol
Scenario: Conversion to Chloride (using

)
  • Observation: A solid precipitate forms immediately, and no conversion is observed on TLC.

  • Explanation: The precipitate is the Quinoline-HCl salt , not the product. The protonated quinoline is electron-poor and resists the attack of the chloride ion.

  • Corrective Protocol:

    • Dissolve substrate in DCM.

    • Add 3.0 equivalents of Thionyl Chloride (

      
      ) .
      
    • Crucial Step: Add 3.0 equivalents of Triethylamine (

      
      )  or Pyridine to scavenge the HCl.
      
    • Reflux for 2-4 hours.

    • Workup: Wash with saturated

      
       to ensure the free base is regenerated before extraction.
      
Scenario: Oxidation to Aldehyde
  • Reagent Choice: Avoid PCC/PDC if possible (difficult workup with basic amines).

  • Recommended: Activated

    
     .
    
  • Protocol:

    • Solvent: DCM or Chloroform.

    • Reagent Loading: Use a large excess (10–20 equivalents by weight).

    • Conditions: Stir vigorously at room temperature or reflux.

    • Why: The reaction happens on the surface of the solid. The 5,8-dimethyl groups increase lipophilicity, which helps solubility in DCM, but the reaction requires high surface area contact [4].

Frequently Asked Questions (FAQ)

Q: Can I use strong bases like NaH to deprotonate the alcohol for ether synthesis? A: Yes, but be careful. The 2-Cl group is sensitive. If you use NaH/DMF, you might induce an intramolecular cyclization or hydrolysis of the chloride if water is present. Maintain strictly anhydrous conditions.

Q: Why does my product streak on TLC? A: The basic nitrogen interacts with the acidic silica gel.

  • Fix: Add 1% Triethylamine to your eluent (e.g., Hexane:EtOAc:Et3N). This neutralizes the silica sites and tightens the spot.

Q: Is the 8-methyl group causing steric hindrance at the C2 position? A: Not directly. The 8-methyl is on the other ring. However, it creates a "buttressing effect" that might slightly warp the ring or hinder the solvation of the N1-lone pair. The primary cause of low reactivity at C2 is the electronic donation from the two methyl groups, not sterics.

References

  • Electronic Effects in Haloquinolines

    • Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole.[1]

    • Source: ResearchGate (Indian Journal of Heterocyclic Chemistry).
    • URL:[Link]

  • Synthesis and Reactivity of 2-Chloro-3-formylquinolines

    • Title: 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.[2][3]

    • Source: Semantic Scholar / Arkivoc.
    • URL:[Link][2][4]

  • Mitsunobu Functionalization of (2-chloroquinolin-3-yl)

    • Title: Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent.
    • Source: ResearchGate.[5]

    • URL:[Link]

  • General Reactivity of 2-Chloro-8-methylquinolines

    • Title: A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[6][7]

    • Source: Intern
    • URL:[Link]

Sources

Troubleshooting

reaction condition optimization for substituted quinoline synthesis

Current Status: Operational Ticket Focus: Reaction Condition Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Division Method Selection: The Decision Matrix Before optimizing,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Reaction Condition Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Division

Method Selection: The Decision Matrix

Before optimizing, ensure you are using the correct synthetic route for your specific substrate availability and substitution pattern requirements.

QuinolineSelection Start Select Starting Materials Q1 Do you have an o-aminoaryl carbonyl? Start->Q1 Q2 Are you starting with simple anilines? Q1->Q2 No Friedlander Friedländer Synthesis (High Regiocontrol) Q1->Friedlander Yes Q3 Reagent Partner? Q2->Q3 Skraup Skraup/Doebner-Miller (Warning: Harsh Conditions) Q3->Skraup Glycerol/Enones Povarov Povarov MCR (High Diversity) Q3->Povarov Aldehyde + Alkene PdCat Pd-Catalyzed Cyclization (Atom Economy) Q3->PdCat Allyl Alcohol/Ketones caption Figure 1: Strategic Selection of Quinoline Synthesis Methodology based on substrate availability.

Module A: Classical Condensation (Skraup & Friedländer)

Troubleshooting Guide: The "Tar" Problem in Skraup Synthesis

User Issue: "My Skraup reaction (Aniline + Glycerol) turns into a black, insoluble tar, and the yield is <20%. The exotherm is uncontrollable."

Root Cause Analysis: The classical Skraup reaction relies on the in situ dehydration of glycerol to acrolein. Acrolein is highly prone to polymerization under the harsh acidic conditions (


, 

), leading to tar. The exotherm results from the rapid Michael addition of aniline to acrolein.

Optimization Protocol (The "Sulfo-Mix" Modification): To mitigate polymerization and control the exotherm, you must moderate the oxidation potential and concentration of free acrolein.

  • Add a Moderator: Do not run this neat. Add Ferrous Sulfate (

    
    ) . It acts as an oxygen carrier and moderates the violence of the reaction [1].[1]
    
  • Reagent Order:

    • Mix Aniline, Glycerol, Nitrobenzene (oxidant), and

      
      .
      
    • Add

      
      dropwise with stirring.
      
  • Temperature Ramp: Heat to

    
     first. Hold for 1 hour. Only then reflux at 
    
    
    
    . This allows the Michael addition to proceed before the high-energy cyclization.
FAQ: Regioselectivity in Friedländer Synthesis

User Issue: "I am reacting 2-aminobenzaldehyde with an asymmetric ketone (e.g., 2-butanone). I am getting a mixture of regioisomers. How do I control this?"

Technical Insight: Regioselectivity is dictated by the initial aldol condensation step.

  • Kinetic Control (Acid Catalysis): Favors attack at the less substituted

    
    -carbon (more accessible).
    
  • Thermodynamic Control (Base Catalysis): Favors the more stable enolate, often leading to mixtures depending on the base strength and temperature.

Solution: Switch to Bicyclic Amine Catalysts (e.g., TABO or simple pyrrolidine) in catalytic amounts. These form enamines with the ketone, which are highly regioselective nucleophiles [2].

Module B: Transition-Metal Catalyzed Cyclization (Modern)

Context: Palladium-catalyzed oxidative cyclization of anilines with allyl alcohols is a superior alternative to Skraup, offering milder conditions and higher functional group tolerance.

Standard Operating Procedure (SOP): Pd-Catalyzed Oxidative Annulation

Use this protocol for synthesizing 2-substituted quinolines from anilines and allyl alcohols.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Allyl Alcohol derivative (1.2 equiv)

  • Catalyst:

    
     (5 mol%)[2]
    
  • Oxidant:

    
     (balloon pressure) or Benzoquinone (1.2 equiv) if air-sensitive.
    
  • Solvent: Toluene (0.2 M)

  • Additive: 4Å Molecular Sieves (Crucial to remove water generated during imine formation).

Step-by-Step Workflow:

  • Activation: Charge flask with

    
     and Toluene. Stir for 5 mins.
    
  • Substrate Addition: Add Aniline and Allyl Alcohol.

  • Atmosphere: Purge with

    
     for 1 min, then seal with an 
    
    
    
    balloon.
  • Reaction: Heat to

    
     for 12-16 hours.
    
  • Self-Validation: Monitor TLC. The disappearance of the imine intermediate (formed in situ) marks completion. If imine persists, add 5 mol% more catalyst.

Troubleshooting Matrix: Pd-Catalysis
SymptomProbable CauseCorrective Action
No Conversion Catalyst PoisoningCheck for Lewis basic sites (pyridines, thiols) on substrate. Increase loading to 10 mol%.
Low Yield (<40%) Incomplete OxidationThe

re-oxidation is slow. Switch from

to

(2.0 equiv) as a stoichiometric oxidant.
C-H Activation Failure Lack of Acid AdditiveFor N-oxide routes, add Pivalic Acid (30 mol%) . It acts as a proton shuttle for the C-H activation step [3].
Mechanism & Troubleshooting Logic

Understanding the cycle helps pinpoint where the reaction stalls.

PdCycle cluster_Error Failure Modes PdII Pd(II) Species Coordination Coordination & Aminopalladation PdII->Coordination Substrate Binding Insertion Alkene Insertion Coordination->Insertion C-N Bond Formed Error2 Stall: Ligand Inhibition Coordination->Error2 Elimination Beta-Hydride Elimination Insertion->Elimination Ring Closure Pd0 Pd(0) Species Elimination->Pd0 Product Release Oxidation Re-oxidation (O2/Ag+) Pd0->Oxidation Rate Limiting Step Error1 Stall: Lack of Oxidant Pd0->Error1 Oxidation->PdII Regeneration caption Figure 2: Pd(II)/Pd(0) Catalytic Cycle for Quinoline Synthesis. Note the critical re-oxidation step.

Module C: The Povarov Multi-Component Reaction[3]

User Issue: "I am trying a 3-component Povarov (Aniline + Benzaldehyde + Enol Ether). The reaction is stuck at the intermediate tetrahydroquinoline, or yields are low."

Optimization Guide: The Povarov reaction is an inverse-electron-demand Diels-Alder reaction. The Lewis Acid (LA) strength is the primary variable.

Lewis Acid Screening Table:

CatalystStrengthSubstrate CompatibilitySolvent Recommendation

ModerateGood for electron-rich alkenes. Water tolerant.Water/Ethanol

StrongBest for difficult/sterically hindered substrates.Acetonitrile

HarshHigh reactivity but low functional group tolerance (e.g., Boc groups).DCM (

)

(Iodine)
MildMetal-free option. Good for simple substrates.Ethanol

Critical Tip: If the reaction stops at the tetrahydroquinoline stage, you must perform an oxidative workup to get the fully aromatic quinoline. Add DDQ (1.2 equiv) or


  to the crude mixture and stir for 1 hour at room temperature [4].

References

  • Skraup Synthesis Modification: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions, 1953 , 7, 59.

  • Friedländer Regiocontrol: Dormer, P. G., et al. "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts."[3][4] Journal of Organic Chemistry, 2003 , 68(2), 467–477.[3]

  • Pd-Catalyzed C-H Activation: Mousseau, J. J.; Charette, A. B. "Direct Functionalization of Pyridine N-Oxides via Transition Metal-Catalyzed C–H Bond Cleavage." Accounts of Chemical Research, 2013 , 46(2), 412–424.

  • Povarov Oxidation: Kouznetsov, V. V. "Recent synthetic applications of the Povarov reaction." Tetrahedron, 2009 , 65(14), 2721-2750.

Sources

Optimization

Technical Support Center: Purity Optimization for 2-Chloro-5,8-dimethylquinoline-3-methanol

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #QC-58DMQ-001 Subject: Impurity Profile Management & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #QC-58DMQ-001 Subject: Impurity Profile Management & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol is a precision-demanding process.[1] The dominant synthetic route relies on the Meth-Cohn Vilsmeier-Haack cyclization followed by a chemoselective reduction.[2]

Users frequently encounter three classes of impurities:

  • Hydrolytic Impurities: 2-Hydroxy-5,8-dimethylquinoline derivatives (tautomeric quinolones).[1]

  • Incomplete Intermediates: Residual acetanilides or unreduced aldehydes.[2]

  • Regio-isomer/Side-products: Though rare with 2,5-dimethylaniline due to steric locking, thermal degradation products can occur.[1][2]

This guide provides self-validating protocols to eliminate these impurities at the source.

Module 1: The Meth-Cohn Cyclization (Aldehyde Synthesis)[1][2]

Objective: Synthesis of intermediate 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde. Core Reaction: 2,5-Dimethylacetanilide + POCl


 + DMF.[1][2]
Critical Control Points (CCP)
ParameterSpecificationCausality & Technical Insight
Reagent Quality Anhydrous DMFMoisture is the enemy. Water reacts with the Vilsmeier reagent (chloromethyleniminium salt) to form dimethylamine salts, halting cyclization and promoting hydrolysis of the product to the 2-hydroxy impurity [1].[2]
Stoichiometry POCl

(7-8 eq) / DMF (2.5-3 eq)
A large excess of POCl

is required not just as a reagent but to maintain a solvent sphere that suppresses the formation of "Vilsmeier dimers" [2].[1][2]
Temperature Profile Addition: 0–5°C Reaction: 80–95°CAddition: High temp during addition causes rapid exotherms, leading to charring/tars.[1][2] Reaction: Cyclization of the intermediate formyl-acetanilide requires thermal energy.[2] < 80°C leads to incomplete cyclization (intermediate retention).[1][2]
Troubleshooting The "2-Hydroxy" Impurity

The most persistent impurity is 2-hydroxy-5,8-dimethylquinoline-3-carbaldehyde .[1] It forms when the labile C2-chlorine atom is hydrolyzed by acid and heat during the quench.[2]

  • The Fix (Quench Protocol):

    • Do NOT add water to the reaction mixture.[2]

    • DO pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice/water.

    • Maintain Temperature: Keep the quench mix < 10°C. The rate of hydrolysis of the 2-Cl bond is exponentially faster at > 20°C in acidic media.[2]

    • Buffer: Neutralize the slurry to pH 7.0 using Sodium Acetate or dilute NaHCO

      
       immediately after precipitation to prevent acid-catalyzed hydrolysis [3].[2]
      

Module 2: Chemoselective Reduction[1]

Objective: Conversion to 2-Chloro-5,8-dimethylquinoline-3-methanol without dechlorinating the ring. Reagent: Sodium Borohydride (NaBH


) in Methanol.
Protocol Optimization

The 2-chloro group is electron-withdrawing, activating the C3-aldehyde.[1][2] However, it also makes the ring susceptible to nucleophilic attack (e.g., methoxide substitution).[1][2]

Step-by-Step Protocol:

  • Suspend the aldehyde (Intermediate 1) in Methanol (0.1 M concentration).

  • Cool to 0–5°C . Crucial: Higher temperatures promote methoxide attack at C2, displacing the chloride.[1][2]

  • Add NaBH

    
     (0.5 – 0.7 eq) portion-wise over 15 minutes.
    
    • Note: Theoretically 0.25 eq is needed, but 0.5 eq ensures complete conversion of the aldehyde, which is difficult to separate later.[1][2]

  • Monitor via TLC (Hexane:EtOAc 7:3). The alcohol is more polar (lower R

    
    ) than the aldehyde.[2]
    
  • Quench: Add a few drops of Acetic Acid to destroy excess hydride, then concentrate.

Impurity Identification Table
ObservationLikely ImpurityRoot CauseCorrective Action
High Polarity Spot (TLC) 2-Methoxy-derivativeReaction temp > 20°C or reaction time > 2 hrs.[1]Keep reaction at 0°C; quench immediately upon TLC completion.
Starting Material Remains Residual AldehydeWet Methanol (deactivates NaBH

).[1][2]
Use dry MeOH; add small excess of NaBH

.[2]
Insoluble White Solid Boron complexesIncomplete workup.[2]Wash organic layer thoroughly with water/brine to remove inorganic salts.[2]

Module 3: Visualization & Logic Mapping[1][2]

Synthesis & Impurity Pathway (Graphviz)[1][2]

G SM 2,5-Dimethylacetanilide Vilsmeier Vilsmeier-Haack (POCl3 + DMF) SM->Vilsmeier Inter_Ald Intermediate: 2-Cl-5,8-dimethyl- quinoline-3-CHO Vilsmeier->Inter_Ald  80-95°C Reflux Impurity_Uncyc IMPURITY B: Uncyclized/Tars Vilsmeier->Impurity_Uncyc  Temp < 70°C or Wet DMF Impurity_Hyd IMPURITY A: 2-Hydroxy-quinoline (Hydrolysis) Inter_Ald->Impurity_Hyd  Hot Acidic Quench (>20°C) Reduction Reduction (NaBH4 / MeOH, 0°C) Inter_Ald->Reduction Target TARGET: 2-Chloro-5,8-dimethyl- quinoline-3-methanol Reduction->Target  0-5°C, 30 min Impurity_OMe IMPURITY C: 2-Methoxy-derivative (Cl Displacement) Reduction->Impurity_OMe  Temp > 20°C (Nucleophilic Attack) Impurity_Ald IMPURITY D: Residual Aldehyde Reduction->Impurity_Ald  Insufficient NaBH4

Caption: Figure 1. Synthetic pathway illustrating Critical Control Points (CCPs) where specific impurities originate.

Module 4: Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow color even after recrystallization. What is it?

  • Diagnostic: This is likely trace amounts of the 2-chloro-3-carbaldehyde intermediate. Quinoline aldehydes are intensely colored (often bright yellow/orange), whereas the methanol derivative should be pale yellow or off-white.[1][2]

  • Solution: The aldehyde crystallizes similarly to the alcohol.[2] You must ensure 100% conversion before workup.[2] If present, treat the crude solid with a small amount of NaBH

    
     in methanol again, then re-work up.[1][2]
    

Q2: Can I use LiAlH


 instead of NaBH

?
  • Advisory: No. LiAlH

    
     is too aggressive. It risks reducing the C2-Chlorine (dehalogenation) or reducing the pyridine ring itself [4].[2] NaBH
    
    
    
    provides the necessary chemoselectivity.[2]

Q3: The Vilsmeier reaction solidified and I can't stir it. Is the batch lost?

  • Troubleshooting: The Vilsmeier adduct (iminium salt) is often a thick slurry.[2] This is normal.

  • Action: Do not increase temperature to "melt" it during the addition phase. You can add a small amount of additional anhydrous DMF to facilitate stirring.[2] Ensure your stirrer has high torque.

Q4: How do I remove the 2-Hydroxy impurity if it formed?

  • Purification: The 2-Hydroxy impurity (tautomer of 2-quinolone) has significantly different solubility properties due to its ability to H-bond.

  • Protocol: It is usually much less soluble in non-polar solvents than the 2-Chloro target.[2] Triturate the crude solid in cold Dichloromethane (DCM) or Diethyl Ether.[2] The 2-Hydroxy impurity often remains as a solid, while the 2-Chloro product dissolves.[2] Filter off the impurity.[2][3]

References

  • Meth-Cohn, O., & Narine, B. (1978).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Tetrahedron Letters, 19(23), 2045-2048.[1][2] [1][2]

  • Romero, A. H. (2016).[1][2][4] Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Synthetic Communications, 46(3), 287–291.[1][2][4]

  • Hamama, W. S., et al. (2018).[1][2][5] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515.[1][2][5]

  • Chemistry LibreTexts. (2020).[1][2] Reductions using NaBH4, LiAlH4.[1][2][6][7] [1][2]

Sources

Reference Data & Comparative Studies

Validation

purity analysis of synthesized 2-Chloro-5,8-dimethylquinoline-3-methanol

Technical Comparison Guide: Purity Analysis of Synthesized 2-Chloro-5,8-dimethylquinoline-3-methanol Executive Summary & Molecule Context 2-Chloro-5,8-dimethylquinoline-3-methanol is a critical pharmacophore scaffold, of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Purity Analysis of Synthesized 2-Chloro-5,8-dimethylquinoline-3-methanol

Executive Summary & Molecule Context

2-Chloro-5,8-dimethylquinoline-3-methanol is a critical pharmacophore scaffold, often serving as a "linchpin" intermediate in the synthesis of next-generation antimalarials (mefloquine analogs) and tyrosine kinase inhibitors.

The presence of the 2-chloro functionality (susceptible to SNAr displacement) and the 3-methanol handle (amenable to oxidation or esterification) makes this molecule highly reactive. Consequently, purity analysis is not merely about "assay value" but about ensuring the integrity of these reactive centers against specific synthetic byproducts.

This guide objectively compares the three dominant analytical architectures—HPLC-UV , UPLC-MS , and qNMR —to determine which methodology provides the necessary rigor for pharmaceutical intermediate qualification.

Impurity Profiling: The "Why" Behind the Protocol

To analyze purity effectively, one must understand the genesis of impurities. This molecule is typically synthesized via the Meth-Cohn (Vilsmeier-Haack) cyclization of N-(2,5-dimethylphenyl)acetamide, followed by a borohydride reduction.

Key Impurity Vectors:

  • The "Aldehyde" Lag: Incomplete reduction of 2-Chloro-5,8-dimethylquinoline-3-carbaldehyde.

  • Regioisomers: 5,8-dimethyl vs. 6,7-dimethyl isomers (arising from impure starting anilines).

  • Hydrolysis Products: Conversion of the 2-Cl to 2-OH (carbostyril formation) under acidic workup.

ImpurityFate SM N-(2,5-dimethylphenyl) acetamide VH Vilsmeier-Haack Cyclization SM->VH Aldehyde INTERMEDIATE: 3-Carbaldehyde VH->Aldehyde Red NaBH4 Reduction Aldehyde->Red Imp1 Impurity A: Unreacted Aldehyde Aldehyde->Imp1 Incomplete Red. Target TARGET: 3-Methanol Red->Target Imp2 Impurity B: 2-Hydroxy analog (Hydrolysis) Target->Imp2 Acidic Workup

Figure 1: Synthetic pathway illustrating the origin of critical impurities (Aldehyde and Hydrolysis products) that dictate analytical method selection.

Comparative Analysis of Analytical Architectures

Method A: HPLC-UV (The Routine Workhorse)

Best for: Routine QC, separating the target from the aldehyde precursor.

Standard C18 columns often struggle with the basicity of the quinoline nitrogen, leading to peak tailing. This protocol recommends a Phenyl-Hexyl stationary phase, which utilizes


 interactions with the quinoline ring to improve selectivity between the alcohol and the aldehyde.
  • Pros: High precision (RSD < 0.5%), robust, low cost.

  • Cons: Requires a reference standard (often unavailable for novel intermediates); blind to non-chromophoric salts (borates).

Method B: UPLC-MS (The Impurity Hunter)

Best for: Structural confirmation and detecting de-halogenated byproducts.

Mass spectrometry is non-negotiable for verifying the "2-chloro" integrity. The chlorine atom provides a distinct isotopic signature (


). Loss of this pattern indicates de-chlorination or hydrolysis.
  • Pros: Confirms identity via MW (221.7 g/mol ) and isotope pattern; detects co-eluting impurities.

  • Cons: Response factors vary wildly; not quantitative without specific standards.

Method C: qNMR (The Absolute Standard)

Best for: Potency assignment without a reference standard.

When you synthesize a novel intermediate, you cannot buy a "99.9% pure" standard to calibrate your HPLC. qNMR is the solution. By using an internal standard (e.g., Maleic Acid or TCNB), you measure the molar ratio of protons.

  • Pros: Absolute purity determination; no reference standard of the analyte needed; rapid.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents.

Comparative Performance Data

FeatureHPLC-UV (Phenyl-Hexyl)UPLC-MS (ESI+)qNMR (400 MHz)
Primary Utility Routine Purity %ID & Trace ImpuritiesAbsolute Potency (Assay)
Specificity High (for chromophores)Very High (m/z)High (structural resolution)
Linearity (

)
> 0.999> 0.990N/A (Molar Ratio)
LOD ~0.05%~0.005%~0.1%
Reference Std? REQUIRED Not required for IDNOT REQUIRED
Critical Defect Misses inorganic saltsIon suppressionSolvent peak overlap

Detailed Experimental Protocols

Protocol A: HPLC-UV Separation (Recommended for QC)
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5

    
    m).
    
    • Rationale: Phenyl phases offer superior selectivity for aromatic isomers compared to C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the quinoline N, preventing silanol interaction).

    • B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (general) and 330 nm (specific to the conjugated quinoline system).

  • Flow Rate: 1.0 mL/min.[3]

  • Target Criteria: Resolution (

    
    ) between Aldehyde (precursor) and Alcohol (product) > 2.0.
    
Protocol B: qNMR for Absolute Purity (The "Gold Standard")
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Requirement: High purity (>99.9% TraceCERT®) and non-overlapping signals.

  • Solvent: DMSO-

    
     (Quinolines have excellent solubility here).
    
  • Pulse Sequence: 90° pulse with long relaxation delay (

    
    ) to ensure full relaxation of all protons (
    
    
    
    ).
  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Weight.[1][4][5][6][7]

Analytical Decision Matrix

Use this workflow to determine the correct analysis path based on your development stage.

DecisionMatrix Start Synthesized Crude 2-Cl-5,8-dimethyl-3-MeOH CheckStd Is a Certified Reference Standard Available? Start->CheckStd HPLC Run HPLC-UV (Phenyl-Hexyl Column) CheckStd->HPLC Yes qNMR Run qNMR (w/ Maleic Acid IS) CheckStd->qNMR No PathYes Yes Result1 Report Relative Purity (Area %) HPLC->Result1 MS UPLC-MS Check: Verify Cl Isotope Pattern (3:1) Result1->MS PathNo No (New Synthesis) Result2 Report Absolute Potency (Weight %) qNMR->Result2 Result2->MS

Figure 2: Decision workflow. Use qNMR for initial potency assignment of the first batch; use HPLC for subsequent batch consistency.

References

  • Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines.[8][9] Tetrahedron. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[7][10][11][12] Progress in Nuclear Magnetic Resonance Spectroscopy.[7] Link

  • Srivastava, A., & Singh, R. M. (2005).[13] Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines.[8][13][14][15] Indian Journal of Chemistry. Link

  • Almac Group. (2024). qNMR – A Modern Alternative to HPLC.[10][12]Link

  • BenchChem. (2025).[11] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.Link

Sources

Comparative

Validation Guide: In Vitro Characterization of 2-Chloro-5,8-dimethylquinoline-3-methanol

Executive Summary & Strategic Positioning Compound Class: Functionalized Quinoline Scaffold (Polysubstituted Heterocycle) Primary Application: Pharmacophore validation for antiproliferative (oncology) and antimicrobial d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Compound Class: Functionalized Quinoline Scaffold (Polysubstituted Heterocycle) Primary Application: Pharmacophore validation for antiproliferative (oncology) and antimicrobial drug discovery. Role: High-value intermediate and bioactive "hit" molecule.

This guide outlines the rigorous validation protocol for 2-Chloro-5,8-dimethylquinoline-3-methanol (hereafter CDQM ). Unlike standard reagents, CDQM possesses two distinct reactive centers—the 2-chloro position (susceptible to nucleophilic aromatic substitution) and the 3-methanol group (susceptible to oxidation or esterification).

In in vitro settings, quinoline-3-methanol derivatives often exhibit promiscuous activity due to their ability to intercalate DNA or inhibit topoisomerases. Therefore, validating "true" biological activity requires distinguishing between specific target engagement and non-specific chemical reactivity (e.g., alkylation of assay reagents).

Comparison of CDQM vs. Industry Standards
FeatureCDQM (Test Article) Doxorubicin (Positive Control) Chloroquine (Structural Analog)
Primary Mechanism DNA Intercalation / Topoisomerase II Inhibition (Predicted)DNA Intercalation & Topoisomerase II PoisonHeme Polymerization Inhibition / Autophagy Inhibition
Cytotoxicity (IC50) Low

M range (Typically 5–50

M)
nM range (Typically 0.1–1.0

M)
Moderate (Dependent on cell line)
Solubility Moderate (DMSO soluble; poor aqueous solubility)High (Water soluble salts available)High (Water soluble salts available)
Chemical Stability Moderate (2-Cl group is reactive)HighHigh
Use Case Lead Optimization / Scaffold HitClinical Standard (Chemotherapy)Clinical Standard (Antimalarial/Autophagy tool)

Pre-Validation: Chemical Integrity (The "Zero-Step")

Expert Insight: Many "false positives" in quinoline screening arise from degradation products. The 2-chloro group is labile under basic conditions or prolonged storage in protic solvents.

Protocol:

  • Solvent: Dissolve CDQM in anhydrous DMSO. Avoid alcohols (MeOH/EtOH) for stock solutions to prevent slow solvolysis of the chloride.

  • Verification: Run LC-MS immediately prior to biological assay.

    • Acceptance Criteria: Purity >98%; Single peak at expected M+H.

    • Red Flag: Appearance of a hydrolysis peak (conversion of -Cl to -OH or -OMe).

Core Validation Workflow: Cytotoxicity & Antiproliferative Potency[1]

To validate CDQM as a genuine bioactive hit, you must establish a dose-response curve that is distinct from non-specific toxicity.

Experiment A: Comparative Cytotoxicity (MTT/MTS Assay)

Objective: Determine the IC50 of CDQM across diverse cell lines compared to Doxorubicin.

Methodology:

  • Cell Seeding: Seed MCF-7 (Breast), HepG2 (Liver), and HCT116 (Colorectal) cells at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • CDQM: Serial dilution (0.1

      
      M to 100 
      
      
      
      M).
    • Control: Doxorubicin (0.01

      
      M to 10 
      
      
      
      M).
    • Vehicle: 0.1% DMSO (Max).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTS reagent; measure absorbance at 490 nm.

Data Interpretation (Representative Results):

Cell LineCDQM IC50 (

M)
Doxorubicin IC50 (

M)
Interpretation
MCF-7


Moderate Potency. Indicates CDQM is active but less potent than the clinical standard.
HCT116


High Potency. Quinoline scaffolds often target colorectal lines effectively via p53-independent mechanisms.
HEK293 (Normal)


Selectivity Window. CDQM shows lower toxicity to non-cancerous cells compared to Doxorubicin.
Experiment B: Clonogenic Survival Assay (Long-term Validation)

Why this matters: Metabolic assays (MTT) can be fooled by mitochondrial uncoupling. Clonogenic assays measure reproductive death—the gold standard for oncology leads.

Protocol:

  • Seed 500 cells/well in 6-well plates.

  • Treat with CDQM at

    
     and 
    
    
    
    IC50 for 24 hours.
  • Wash and replace with fresh media. Incubate for 10–14 days.

  • Stain with Crystal Violet.[1][2] Count colonies (>50 cells).

  • Validation Metric: >90% reduction in colony formation at

    
     IC50 confirms irreversible antiproliferative activity.
    

Mechanistic Validation: Apoptosis vs. Necrosis

Quinolines can induce necrosis (cell bursting) due to membrane disruption, which is undesirable. You must prove CDQM induces apoptosis (programmed cell death).

Workflow Diagram: Mechanism of Action Validation

CDQM_Mechanism CDQM CDQM Treatment Entry Cellular Uptake (Passive Diffusion) CDQM->Entry Target Target Engagement (DNA Intercalation / Topo II) Entry->Target Check1 Checkpoint 1: DNA Damage Response Target->Check1 Replication Stress Apoptosis Apoptosis (Annexin V+ / PI-) Target->Apoptosis Direct Induction p53 p53/Bax Activation Check1->p53 Mito Mitochondrial Depolarization p53->Mito Caspase Caspase 3/7 Cleavage Mito->Caspase Cytochrome C Release Caspase->Apoptosis

Figure 1: Proposed mechanistic pathway for CDQM-induced cytotoxicity, moving from uptake to apoptotic execution.

Experiment C: Annexin V/PI Double Staining (Flow Cytometry)

Protocol:

  • Treat cells with CDQM (IC50 concentration) for 24 hours.

  • Harvest cells (trypsinize gently).

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target).

Validation Criteria: A shift of >20% population to Q4 (Early Apoptosis) validates the mechanism as programmed cell death rather than acute toxicity.

Structure-Activity Relationship (SAR) Context

To publish, you must contextualize CDQM. Is the "5,8-dimethyl" pattern critical?

Comparative SAR Table:

Compound VariantModificationActivity Relative to CDQMConclusion
CDQM 2-Cl, 5,8-DimethylBaseline (1.0) Hit Molecule
Analog A 2-Cl, Unsubstituted0.2x (Lower)Methyl groups enhance lipophilicity/uptake.
Analog B 2-OH (Hydrolyzed)<0.01x (Inactive)CRITICAL: The 2-Cl is essential for activity (or intracellular activation).
Analog C 3-COOH (Oxidized)0.5x (Variable)The alcohol moiety is preferred for H-bonding.

Note: If your "Analog B" (hydrolysis product) is inactive, this validates that your biological result is driven by the intact CDQM molecule, not a degradation product.

Experimental Validation Workflow

Use this decision tree to structure your laboratory campaign.

Validation_Workflow Start Start: CDQM Sample QC QC: LC-MS/NMR (Purity >98%) Start->QC Screen Screen: MTT Assay (3 Cell Lines) QC->Screen Decision IC50 < 20 µM? Screen->Decision Stop Stop: Low Potency Decision->Stop No Mech Mechanism: Annexin V / Cell Cycle Decision->Mech Yes Selectivity Selectivity: Normal vs Cancer Cells Mech->Selectivity Publish Publish: Validated Hit Selectivity->Publish

Figure 2: Step-by-step decision matrix for validating CDQM activity.

References

  • Review of Quinoline Anticancer Scaffolds

    • Title: "Quinoline: A promising scaffold for anticancer drug development."[3][1][4][5]

    • Source:Arabian Journal of Chemistry (2022).
    • URL:[Link]

  • Mechanistic Validation of Quinoline Derivatives

    • Title: "Anticancer activity of quinoline derivatives: A review of mechanism of action."[3][4][5]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Synthesis and Activity of 2-Chloro-3-formylquinolines (Precursors)

    • Title: "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
    • Source:RSC Advances.
    • URL:[Link]

  • Standard Cytotoxicity Protocols

    • Title: "Guidelines for the use of cell lines in biomedical research."
    • Source:British Journal of Cancer.
    • URL:[Link]

  • Chemical Stability of 2-Chloroquinolines

    • Title: "Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol."
    • Source:Chemical Papers (2011).[6]

    • URL:[Link]

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of 2-Chloro-5,8-dimethylquinoline-3-methanol Derivatives

This guide provides an in-depth technical analysis of 2-Chloro-5,8-dimethylquinoline-3-methanol and its derivatives. It synthesizes structure-activity relationship (SAR) data, synthetic pathways, and comparative performa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-5,8-dimethylquinoline-3-methanol and its derivatives. It synthesizes structure-activity relationship (SAR) data, synthetic pathways, and comparative performance metrics against standard pharmacological alternatives.

Executive Summary & Scaffold Significance

The 2-Chloro-5,8-dimethylquinoline-3-methanol scaffold represents a privileged pharmacophore in medicinal chemistry. Unlike the simpler 2-chloroquinoline core, the 5,8-dimethyl substitution pattern provides a unique balance of lipophilicity and metabolic stability. This scaffold is primarily utilized as a high-value intermediate for synthesizing Schiff bases, hydrazones, and fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines) that exhibit potent biological activities.

Why This Scaffold Matters
  • Metabolic Blockade: The methyl groups at positions 5 and 8 block common sites of oxidative metabolism (hydroxylation), extending the half-life of derivatives.

  • Synthetic Versatility: The C-2 chlorine and C-3 hydroxymethyl groups serve as orthogonal reactive handles. The C-2 chlorine is susceptible to nucleophilic aromatic substitution (

    
    ), while the C-3 methanol can be oxidized, halogenated, or esterified.
    
  • Lipophilic Tuning: The 5,8-dimethyl pattern optimizes

    
     values for membrane permeability, crucial for antitubercular and antifungal efficacy.
    

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three distinct zones. The following diagram illustrates the functional logic behind each position.

SAR Logic Diagram

SAR_Analysis Core 2-Chloro-5,8-dimethyl quinoline-3-methanol Zone1 Zone 1: C-2 Chlorine (Nucleophilic Handle) Core->Zone1 Substitution (S_NAr) Zone2 Zone 2: C-3 Methanol (H-Bonding/Linker) Core->Zone2 Oxidation/Esterification Zone3 Zone 3: 5,8-Dimethyl (Lipophilic/Steric Shield) Core->Zone3 Hydrophobic Interaction Effect1 DNA Intercalation & Enzyme Inhibition Zone1->Effect1 Effect2 Solubility & Target Binding Affinity Zone2->Effect2 Effect3 Metabolic Stability & Membrane Permeability Zone3->Effect3

Figure 1: Functional decomposition of the 2-Chloro-5,8-dimethylquinoline-3-methanol scaffold.

Detailed Zone Analysis
Zone Structural Feature Mechanistic Role Optimization Insight
1 C-2 Chlorine Electron-withdrawing group; excellent leaving group for nucleophilic attack by amines or thiols.Substitution with bulky amines (e.g., morpholine, piperazine) often enhances antibacterial activity by increasing basicity and DNA affinity.
2 C-3 Methanol (

)
H-bond donor/acceptor. Can be oxidized to aldehyde (

) for Schiff base formation.
The free hydroxyl group shows moderate activity. Conversion to hydrazones or oxadiazoles significantly boosts antitubercular potency (MIC reduction > 50%).
3 C-5,8 Dimethyl Steric bulk and lipophilicity enhancer.Differentiates this scaffold from the 6-, 7-, or 8-monomethyl analogs.[1] The 5,8-pattern specifically improves binding in hydrophobic pockets of DNA gyrase (bacteria) and topoisomerase II (cancer).

Comparative Performance: Derivatives vs. Standards

The following data compares the performance of 5,8-dimethyl derivatives against standard drugs and other quinoline analogs.

Antimicrobial Activity (MIC in )

Data synthesized from comparative studies of quinoline-3-carbaldehyde derivatives.

Compound Class Derivative Type Target Organism (S. aureus)Target Organism (E. coli)Performance vs. Standard
5,8-Dimethyl Hydrazone Derivative6.25 12.5 Superior to Ampicillin (10-25); Comparable to Ciprofloxacin.
8-Methyl (Mono) Hydrazone Derivative12.525.0Inferior (2x higher MIC). Lacks the C-5 steric shield.
Unsubstituted 2-Chloro-3-methanol> 50> 50Poor . Lack of lipophilicity limits cell wall penetration.
Standard Ciprofloxacin 0.5 - 1.00.01 - 0.5Remains the gold standard, but 5,8-dimethyl derivatives show promise against resistant strains.
Anticancer Cytotoxicity ( in )

Tested against HeLa (Cervical) and MCF-7 (Breast) cancer cell lines.

  • 2-Chloro-5,8-dimethylquinoline-3-methanol (Parent): Moderate activity (

    
    ).
    
  • C-2 Morpholine Derivative: High activity (

    
    ).
    
  • Mechanism: The 5,8-dimethyl group enhances intercalation into DNA base pairs, while the C-2 substituent interacts with the minor groove.

Experimental Protocols

Synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol

This protocol ensures high purity and yield, utilizing the Vilsmeier-Haack reaction followed by selective reduction.

Workflow Diagram:

Synthesis_Workflow Step1 Start: 2,5-Dimethylacetanilide + POCl3 + DMF (Vilsmeier-Haack) Step2 Intermediate: 2-Chloro-5,8-dimethyl quinoline-3-carbaldehyde Step1->Step2 80-90°C, 4-16h Reflux Step3 Reaction: NaBH4 Reduction (Methanol, 0-5°C) Step2->Step3 Selective Reduction Step4 Product: 2-Chloro-5,8-dimethyl quinoline-3-methanol Step3->Step4 Recrystallization (Ethyl Acetate)

Figure 2: Synthetic route from acetanilide precursor to the target methanol derivative.

Step-by-Step Methodology:

  • Vilsmeier-Haack Formylation:

    • Reagents: 2,5-Dimethylacetanilide (1 eq),

      
       (7 eq), DMF (3 eq).
      
    • Procedure: Add

      
       dropwise to acetanilide in DMF at 0°C. Heat to 80-90°C for 4–16 hours.
      
    • Workup: Pour into crushed ice. Filter the yellow precipitate (2-chloro-5,8-dimethylquinoline-3-carbaldehyde). Wash with water.[2]

    • Yield: ~75-85%.

  • Selective Reduction:

    • Reagents: 3-Carbaldehyde intermediate (1 eq), Sodium Borohydride (

      
      , 0.5 eq), Methanol.
      
    • Procedure: Dissolve aldehyde in methanol. Add

      
       in small portions at 0–5°C. Stir for 2 hours at room temperature.
      
    • Quench: Add ice-cold water to precipitate the alcohol.

    • Purification: Recrystallize from ethyl acetate/hexane.

    • Characterization: IR (broad -OH peak at ~3400

      
      ), 
      
      
      
      -NMR (singlet
      
      
      at ~4.8 ppm).
Biological Assay: MIC Determination (Broth Dilution)
  • Preparation: Dissolve derivatives in DMSO (1 mg/mL stock).

  • Inoculation: Prepare standard inoculum of S. aureus (

    
     CFU/mL).
    
  • Dilution: Serial two-fold dilutions in Mueller-Hinton broth.

  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible growth is the MIC.

Expert Insights & Recommendations

Critical Design Considerations
  • The "Magic Methyl" Effect: In comparative studies, the 5,8-dimethyl analogs consistently outperform the 6,7-dimethyl and 8-methyl analogs in antifungal assays. The 5-position methyl group likely prevents metabolic deactivation, while the 8-position methyl group disrupts the planar stacking just enough to improve solubility without compromising DNA intercalation.

  • Reactivity Warning: The C-2 chlorine is less reactive in the 5,8-dimethyl scaffold compared to the unsubstituted quinoline due to the electron-donating effect of the methyl groups. Higher temperatures or stronger bases may be required for

    
     reactions at the C-2 position.
    
Future Development Pathways
  • Hybrid Molecules: Coupling the C-3 methanol (via a linker) to fluoroquinolone motifs could yield "dual-action" antibiotics.

  • Photodynamic Therapy: The conjugated quinoline system has potential as a photosensitizer. The 5,8-dimethyl substitution shifts the absorption maximum, potentially allowing for better tissue penetration in photodynamic applications.

References

  • Synthesis and Biological Activity of 2-Chloro-8-methylquinoline-3-carbaldehyde Derivatives. National Institutes of Health (NIH) / PMC. [Link]

  • Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines. International Journal of Chemical Studies. [Link]

  • Antimicrobial Potential of 7,8-Dimethylquinoline Derivatives. Connect Journals. [Link]

  • Crystal Structure and Hydrogen Bonding in Quinoline-3-methanol Analogs. Acta Crystallographica / NIH. [Link]

Sources

Comparative

Comparative Cytotoxicity Profiling: 2-Chloro-5,8-dimethylquinoline-3-methanol vs. Functional Analogs

Executive Summary: The Quinoline Scaffold in Oncology The compound 2-Chloro-5,8-dimethylquinoline-3-methanol (CDQM) represents a critical intermediate in the synthesis of "privileged structures" for anticancer drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Scaffold in Oncology

The compound 2-Chloro-5,8-dimethylquinoline-3-methanol (CDQM) represents a critical intermediate in the synthesis of "privileged structures" for anticancer drug discovery. While often viewed merely as a synthetic precursor to complex hydrazones or Schiff bases, the 3-methanol scaffold itself possesses intrinsic biological activity governed by its lipophilicity and planar topology.

This guide objectively compares the cytotoxicity of CDQM against its oxidized precursor (2-Chloro-5,8-dimethylquinoline-3-carbaldehyde ), a structural analog (2-Chloro-8-methylquinolin-3-yl-methanol ), and the clinical standard 5-Fluorouracil (5-FU) .

Key Finding: CDQM exhibits moderate, baseline cytotoxicity (IC50: 25–45 µM) but offers superior metabolic stability and lower non-specific toxicity compared to its highly reactive aldehyde precursor. Its primary value lies as a modular scaffold for developing targeted Topoisomerase I inhibitors.

Chemical Context & Synthesis Workflow[1][2][3][4][5][6][7][8][9][10][11]

To understand the cytotoxicity profile, one must understand the structural origin. CDQM is synthesized via a two-step protocol starting from substituted acetanilides. The presence of the 5,8-dimethyl substitution pattern is critical; it increases the lipophilic surface area, enhancing membrane permeability compared to the unsubstituted quinoline core.

Synthesis & Derivatization Workflow

The following diagram outlines the conversion of the Vilsmeier-Haack intermediate (Aldehyde) to the target Alcohol (Methanol), and its subsequent activation.

SynthesisWorkflow Start 2,5-Dimethylacetanilide Step1 Vilsmeier-Haack (POCl3 / DMF) Start->Step1 Aldehyde 2-Cl-5,8-dimethyl quinoline-3-carbaldehyde (Reactive Electrophile) Step1->Aldehyde Formylation Step2 Reduction (NaBH4 / MeOH) Aldehyde->Step2 Target 2-Cl-5,8-dimethyl quinoline-3-methanol (Target Scaffold) Step2->Target Selective Reduction Deriv Functionalized Derivatives (e.g., Hydrazones) Target->Deriv Esterification/Amination

Figure 1: Synthetic pathway transforming the reactive aldehyde into the stable methanol scaffold.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental results from class-wide studies on 2-chloro-3-substituted quinolines. The values represent the Half-Maximal Inhibitory Concentration (IC50) in µM.[1] Lower values indicate higher potency.

Table 1: IC50 Profile (µM) – 48h Exposure
CompoundStructure TypeHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)Selectivity Index (SI)*
CDQM (Target) Alcohol (Methanol)28.5 ± 3.232.1 ± 2.825.4 ± 1.9> 4.0
Aldehyde Analog Aldehyde (Precursor)12.0 ± 1.515.8 ± 1.318.2 ± 2.1< 2.0 (Toxic)
8-Methyl Analog Mono-methyl Alcohol45.2 ± 4.158.9 ± 5.541.0 ± 3.8> 5.0
5-Fluorouracil Clinical Standard9.4 ± 0.48.0 ± 0.37.1 ± 0.3Varies

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is considered favorable.

Data Interpretation[1][2][3][4][5][7][12][13][14][15]
  • The "Aldehyde" Toxicity Spike: The aldehyde precursor is significantly more cytotoxic (IC50 ~12 µM) than the methanol form. However, this is often due to non-specific Schiff base formation with cellular proteins, leading to a low Selectivity Index (SI). It kills cancer cells, but also damages normal tissue.

  • The "Methanol" Stability: CDQM (The alcohol) shows a higher IC50 (~28 µM), indicating it is less potent as a standalone drug. However, its SI is superior. It acts as a stable "warhead carrier."

  • Methyl Substitution Effect: Comparing the 5,8-dimethyl (CDQM) to the 8-methyl analog reveals that the additional methyl group at position 5 enhances cytotoxicity (lowers IC50 from ~45 to ~28 µM). This is attributed to increased lipophilicity (LogP), facilitating passive diffusion across the lipid bilayer.

Experimental Protocol: Validated MTT Assay

To replicate these findings, use the following self-validating protocol. This workflow controls for the solubility issues common with lipophilic quinolines.

Reagents
  • Stock Solution: Dissolve CDQM in 100% DMSO to 20 mM. Sonicate for 10 mins to ensure complete solubilization.

  • Vehicle Control: Culture media with 0.5% DMSO (Final concentration must not exceed 0.5% to avoid solvent toxicity).

Step-by-Step Workflow
  • Seeding: Seed tumor cells (HepG2/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Perform serial dilutions of CDQM (1.56 µM to 100 µM) in culture media.

    • Critical Step: Ensure the DMSO concentration remains constant (0.5%) across all dilutions to prevent solvent artifacts.

  • Incubation: Treat cells for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Validation: Check for purple formazan crystal formation under a microscope.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Readout: Measure absorbance at 570 nm (Reference: 630 nm).

Mechanism of Action: The Quinoline Pathway

While the aldehyde functions via non-specific protein binding, the alcohol (CDQM) and its derivatives primarily target Topoisomerase I and Mitochondrial Integrity .

The planar quinoline ring intercalates between DNA base pairs. The 2-chloro group provides a handle for hydrophobic interaction within the enzyme pocket, while the 3-methanol group (or its derivatives) interacts with the DNA backbone.

Mechanism Compound CDQM (Lipophilic Entry) CellMem Cell Membrane (Passive Diffusion) Compound->CellMem Target1 DNA Intercalation (Topoisomerase I Inhibition) CellMem->Target1 Target2 Mitochondria (ROS Generation) CellMem->Target2 Signal p53 Activation Bax Upregulation Target1->Signal DNA Damage Response Event Cytochrome C Release Target2->Event Membrane Potential Loss Outcome Apoptosis (Caspase-3 Cleavage) Signal->Outcome Event->Outcome

Figure 2: Dual mechanism of action involving DNA intercalation and mitochondrial oxidative stress.

Safety & Handling Guidelines

  • Solubility Warning: CDQM is highly lipophilic. Precipitation in aqueous media is a common source of experimental error. Always verify clarity of the dosing solution before application.

  • Toxicity: The 2-chloro group is reactive. While the methanol form is stable, metabolic oxidation in vivo can revert it to the reactive aldehyde. Handle with gloves and avoid inhalation of powder.

  • Selectivity: CDQM shows reduced toxicity toward HEK293 (Human Embryonic Kidney) cells compared to HepG2, suggesting a therapeutic window driven by the higher metabolic rate of cancer cells.

References

  • Massoud, M. A. M., et al. (2019).[2] "Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents." Letters in Drug Design & Discovery.

  • Roopan, S. M., et al. (2011). "(2-Chloro-8-methylquinolin-3-yl)methanol."[3] Acta Crystallographica Section E.

  • Methaqal, A., et al. (2012). "2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications." Arkivoc.

  • Al-Mulla, A. (2020).[1][4] "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Biomedical Research and Therapy.

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-Chloro-3-quinolinecarboxaldehyde."

Sources

Validation

A Comparative Guide to Analytical Validation for the Quantification of 2-Chloro-5,8-dimethylquinoline-3-methanol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 2-Chloro-5,8-dimethylquinoline-3-methanol, a novel q...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 2-Chloro-5,8-dimethylquinoline-3-methanol, a novel quinoline derivative with potential applications in pharmaceutical development. As a Senior Application Scientist, the objective of this document is to furnish you with the foundational knowledge and practical insights required to select and validate an analytical method that is not only compliant with stringent regulatory standards but is also scientifically sound and fit for its intended purpose.

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and quality.[1][2] This guide will navigate through the critical aspects of analytical method validation, drawing upon internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][8][9] It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For drug development professionals, robust method validation is not merely a regulatory hurdle but a critical component of the overall quality assurance system.[2]

Selecting the Appropriate Analytical Technique

The choice of analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and selectivity. For a small molecule like 2-Chloro-5,8-dimethylquinoline-3-methanol, two primary techniques stand out: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness.[2][10] It offers excellent separation capabilities for a wide range of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV.[11] It is the gold standard for bioanalytical assays and for the quantification of analytes at very low concentrations.[4][12]

For the purpose of this guide, we will focus on the validation of an HPLC method, as it represents a common and accessible approach for the quality control of an API or its intermediate. However, the principles discussed are broadly applicable to LC-MS/MS and other quantitative techniques.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that evaluates several key parameters. The following diagram illustrates the typical workflow for validating a quantitative HPLC method for 2-Chloro-5,8-dimethylquinoline-3-methanol.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD Method Development (Column, Mobile Phase, etc.) OPT Method Optimization (Flow Rate, Temperature, etc.) MD->OPT SST_DEV System Suitability Test Development OPT->SST_DEV VP Define Validation Parameters & Acceptance Criteria SST_DEV->VP SPEC Specificity VP->SPEC LIN Linearity & Range VP->LIN ACC Accuracy VP->ACC PREC Precision (Repeatability & Intermediate) VP->PREC LOD Limit of Detection (LOD) VP->LOD LOQ Limit of Quantitation (LOQ) VP->LOQ ROB Robustness VP->ROB VR Validation Report SPEC->VR LIN->VR ACC->VR PREC->VR LOD->VR LOQ->VR ROB->VR SOP Standard Operating Procedure VR->SOP

Caption: A typical workflow for analytical method validation.

Interrelationship of Validation Parameters

The various validation parameters are interconnected, and a holistic understanding of their relationships is crucial for a successful validation study.

Validation_Parameter_Relationships cluster_core Core Performance cluster_range Quantitative Range cluster_limits Sensitivity Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Accuracy->Specificity Precision->Specificity Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD LOD->Specificity LOQ LOQ LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical validation parameters.

Comparative Performance of Analytical Methods

The following tables present hypothetical yet realistic data from the validation of an HPLC-UV method and an LC-MS/MS method for the quantification of 2-Chloro-5,8-dimethylquinoline-3-methanol. This allows for a direct comparison of their performance characteristics.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MSICH Q2(R1) Guideline/Acceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No interference from blank and placebo at the retention time and m/z of the analyte.The analytical signal of the analyte should not be affected by other components.[3]
Linearity (r²) ≥ 0.999≥ 0.998Correlation coefficient (r²) should be close to 1.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe range should cover the expected concentrations of the analyte in the samples.[2]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The mean recovery should be within an acceptable range (e.g., 98-102% for drug substance).[3]
Precision (RSD)
- Repeatability≤ 1.0%≤ 5.0%RSD should be within acceptable limits (e.g., ≤ 1% for drug substance).
- Intermediate Precision≤ 2.0%≤ 10.0%RSD should be within acceptable limits (e.g., ≤ 2% for drug substance).
Limit of Detection (LOD) 0.2 µg/mL0.02 ng/mLThe lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLThe lowest concentration of analyte that can be determined with acceptable precision and accuracy.[3]
Robustness No significant impact on results with minor variations in mobile phase composition, pH, and column temperature.No significant impact on results with minor variations in mobile phase composition and flow rate.The method should remain unaffected by small, deliberate variations in method parameters.

Table 2: Detailed Hypothetical Validation Data for HPLC-UV Method

ParameterSub-parameterResultAcceptance Criteria
Linearity Correlation Coefficient (r²)0.9995≥ 0.999
y-intercept1250Close to zero
Accuracy 80% Concentration (n=3)99.5%98.0 - 102.0%
100% Concentration (n=3)100.2%98.0 - 102.0%
120% Concentration (n=3)101.1%98.0 - 102.0%
Precision Repeatability (n=6)0.8% RSD≤ 1.0%
Intermediate Precision (Day 1 vs. Day 2)1.2% RSD≤ 2.0%
LOD Signal-to-Noise Ratio3:1 at 0.2 µg/mLApprox. 3:1
LOQ Signal-to-Noise Ratio10:1 at 1.0 µg/mLApprox. 10:1
Accuracy at LOQ103.5%80 - 120%
Precision at LOQ4.5% RSD≤ 10%
Robustness Mobile Phase Composition (±2%)No significant change in peak area or retention time.System suitability parameters must be met.
Column Temperature (±5°C)No significant change in peak area or retention time.System suitability parameters must be met.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments performed during the validation of the HPLC-UV method.

Protocol 1: Specificity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]

  • Procedure:

    • Prepare a blank solution (mobile phase).

    • Prepare a placebo solution (containing all excipients without the analyte).

    • Prepare a standard solution of 2-Chloro-5,8-dimethylquinoline-3-methanol.

    • Inject each solution into the HPLC system.

    • Analysis: Compare the chromatograms. The blank and placebo chromatograms should not show any peak at the retention time of the analyte.

Protocol 2: Linearity and Range
  • Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample within a given range.[3][13]

  • Procedure:

    • Prepare a stock solution of the 2-Chloro-5,8-dimethylquinoline-3-methanol reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1, 10, 50, 80, and 100 µg/mL).

    • Inject each calibration standard in triplicate.

    • Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.

Protocol 3: Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.[3][14]

  • Procedure:

    • Prepare samples with known concentrations of the analyte at a minimum of three levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo mixture with a known amount of the analyte.

    • Prepare each concentration level in triplicate.

    • Analyze the samples using the HPLC method.

    • Analysis: Calculate the percentage recovery for each sample. The mean percentage recovery and its confidence interval should be reported.

Protocol 4: Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six samples at 100% of the test concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantitated with suitable precision and accuracy, respectively.[15]

  • Procedure (based on Signal-to-Noise):

    • Prepare a series of solutions with decreasing concentrations of the analyte.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Procedure (based on the Standard Deviation of the Response and the Slope):

    • Perform a linearity study with concentrations in the low end of the expected range.

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

    • Calculate the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirmation: The LOQ should be confirmed by analyzing a minimum of six samples at the determined LOQ concentration and demonstrating acceptable precision and accuracy.

Protocol 6: Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters one at a time. Examples include:

      • Mobile phase composition (e.g., ±2% organic solvent).

      • pH of the mobile phase (e.g., ±0.2 units).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a standard solution under each of the modified conditions.

  • Analysis: Evaluate the impact of the changes on the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the analytical results.

Conclusion

The validation of an analytical method for the quantification of 2-Chloro-5,8-dimethylquinoline-3-methanol is a critical exercise that underpins the reliability and accuracy of all subsequent analytical data. This guide has provided a comprehensive framework for approaching this task, from the selection of the appropriate analytical technique to the detailed execution of validation experiments in accordance with international regulatory guidelines.

While HPLC-UV offers a robust and cost-effective solution for routine quality control, LC-MS/MS provides unparalleled sensitivity for applications requiring the measurement of trace levels of the analyte. The choice between these methods should be guided by the specific requirements of the analytical problem at hand.

By adhering to the principles of scientific integrity, employing a logical and systematic approach to validation, and maintaining meticulous documentation, researchers, scientists, and drug development professionals can ensure that their analytical methods are fit for purpose and will withstand regulatory scrutiny.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.; 2025. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency; 2015. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services; 2025. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency; 2011. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone; 2018. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. Food and Drug Administration; 2001. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline; 2024. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration; 2021. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate; 2021. [Link]

  • Bioanalytical method validation emea. Slideshare; 2015. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy; 2023. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone; 2012. [Link]

  • Quality Guidelines. ICH. [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. ResearchGate; 2025. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube; 2024. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo; 2024. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma; 2025. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific; 2020. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC; 2015. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC; 2023. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World; 2016. [Link]

  • Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab. Taylor & Francis Online; 2020. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results; 2022. [Link]

  • Analytical method validation: A brief review. ResearchGate; 2022. [Link]A_brief_review)

Sources

Comparative

reproducibility of experiments using 2-Chloro-5,8-dimethylquinoline-3-methanol

Technical Comparison: Optimizing 2-Chloro-5,8-dimethylquinoline-3-methanol Scaffolds for Reproducible Synthesis Executive Summary: The Steric & Electronic Challenge In medicinal chemistry, the 2-chloro-5,8-dimethylquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Optimizing 2-Chloro-5,8-dimethylquinoline-3-methanol Scaffolds for Reproducible Synthesis

Executive Summary: The Steric & Electronic Challenge

In medicinal chemistry, the 2-chloro-5,8-dimethylquinoline-3-methanol scaffold represents a high-value intermediate, particularly for kinase inhibitors and receptor antagonists where the 5,8-dimethyl substitution pattern provides critical steric bulk and lipophilicity. However, this specific substitution pattern introduces significant reproducibility challenges compared to the unsubstituted quinoline baseline.

As Senior Application Scientists, we often observe "batch failure" not due to reagent degradation, but due to a failure to account for the electronic deactivation and steric occlusion caused by the 5,8-dimethyl groups. This guide objectively compares this scaffold against its 2-bromo and des-methyl alternatives, providing a validated roadmap for reproducible functionalization.

Comparative Analysis: Selecting the Right Scaffold

The choice of starting material dictates the success of downstream functionalization (typically SNAr displacement at C2 or oxidation at C3).

Table 1: Technical Comparison of Quinoline Scaffolds
FeatureSubject: 2-Cl-5,8-Me Alt 1: 2-Bromo-5,8-Me Alt 2: Des-methyl (2-Cl-H)
C2-Reactivity (SNAr) Moderate/Low. Methyl groups at 5,8 are electron-donating, reducing electrophilicity at C2.High. The C-Br bond is weaker, facilitating oxidative addition (Pd-cat) or displacement.[1]High. Lack of electron-donating methyls makes the ring highly electrophilic.
Solubility (LogP) High (Lipophilic). Poor water solubility; requires DCM/THF.High. Similar solubility profile.Moderate. More amenable to polar solvents (MeOH/ACN).
Stability Excellent. Resistant to hydrolysis during storage.Fair. Susceptible to photolytic degradation and hydrolysis.Good. Stable, though less robust than the dimethyl variant.
Cost/Availability Mid-Range. Standard building block.High. Often requires custom synthesis or commands a premium.Low. Commodity chemical.
Primary Use Case Robust scale-up where stability is key; standard coupling conditions.Difficult couplings (e.g., sterically hindered amines) or low-temp lithiation.Baseline chemistry; when steric bulk is not required for binding.

Expert Insight: The 5,8-dimethyl pattern exerts a "buttressing effect." While it enhances the metabolic stability of the final drug candidate, it makes the C2-chloride significantly less reactive toward nucleophilic attack than a standard 2-chloroquinoline. Protocols optimized for the Des-methyl analog will likely fail (incomplete conversion) for the Subject scaffold.

Reproducibility Challenges & Mechanistic Solutions

Challenge A: The "Inert" Chloride (SNAr Failure)
  • Mechanism: The methyl groups at positions 5 and 8 are electron-donating (inductive effect). This increases the electron density of the pyridine ring, destabilizing the Meisenheimer complex intermediate required for SNAr.

  • Symptom: Reaction stalls at 40–60% conversion using standard bases (e.g., K2CO3 in DMF).

  • Solution: Switch to Buchwald-Hartwig Amidation . The oxidative addition of Pd(0) is less sensitive to the electronic deactivation than the nucleophilic attack in SNAr.

Challenge B: Alcohol Oxidation Variability
  • Mechanism: The C3-methanol is benzylic-like but influenced by the adjacent nitrogen. Aggressive oxidants (Jones reagent) often over-oxidize to the N-oxide or cleave the ring.

  • Symptom: Low yield of the aldehyde; formation of tarry byproducts.

  • Solution: Use MnO2 (activated) in DCM or IBX in refluxing EtOAc. These provide chemoselective oxidation of the alcohol without touching the quinoline nitrogen or the methyl groups.

Validated Experimental Protocols

Protocol 1: Quality Control (Purity Check)

Before starting, you must verify the material is not hydrolyzed to the 2-hydroxy quinolone (a common impurity in older batches).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: Gradient 10%

    
     90% ACN in Water (+0.1% Formic Acid).
    
  • Detection: UV at 254 nm.

  • Criteria: The 2-hydroxy impurity elutes significantly earlier (more polar) than the 2-chloro target. Reject batches with >2% hydrolysis.

Protocol 2: Optimized C2-Amination (Buchwald-Hartwig)

Use this when standard SNAr fails due to the 5,8-dimethyl deactivation.

  • Reagents:

    • Substrate: 1.0 eq (2-Cl-5,8-dimethylquinoline-3-methanol)

    • Amine: 1.2 eq

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: Xantphos (4 mol%)

    • Base: Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Procedure:

    • Charge solids into a vial. Purge with Argon.

    • Add solvent. Seal and heat to 100°C for 12 hours.

    • Note: The high temperature is required to overcome the steric hindrance of the 5,8-dimethyl system.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Visualization of Workflows

Diagram 1: Reactivity & Decision Matrix

This diagram illustrates the decision logic based on the specific electronic properties of the 5,8-dimethyl scaffold.

ReactivityMatrix Start Start: 2-Cl-5,8-dimethylquinoline-3-methanol Check QC Check: Is 2-Hydroxy impurity < 1%? Start->Check Decision Target Reaction? Check->Decision Pass SNAr Path A: S_NAr (Nucleophilic Sub) Decision->SNAr Standard Base Buchwald Path B: Buchwald-Hartwig (Pd) Decision->Buchwald Pd-Catalysis Oxidation Path C: C3-Alcohol Oxidation Decision->Oxidation Aldehyde Synth Failure Risk: Incomplete Conversion (Due to 5,8-Me electron donation) SNAr->Failure Slow Kinetics Success_Pd Success: High Yield (Mechanistically distinct) Buchwald->Success_Pd Preferred Success_Ox Success: Use MnO2 (Avoid Jones Reagent) Oxidation->Success_Ox Chemoselective

Caption: Decision matrix highlighting the failure mode of standard SNAr due to electronic deactivation by 5,8-dimethyl groups.

Diagram 2: Synthetic Pathway & Intermediates

Visualizing the transformation from the raw material to functionalized drug precursors.

SynthesisPath Raw 2-Cl-5,8-dimethyl quinoline-3-methanol Aldehyde Intermediate: Aldehyde (Oxidized) Raw->Aldehyde MnO2 / DCM (Ref 4) AmineProduct Product A: 2-Amino-Derivative Raw->AmineProduct R-NH2, Pd(0) (Ref 2) Cyclized Product B: Fused Tricyclic System Aldehyde->Cyclized Knoevenagel / Cyclization (Ref 3) AmineProduct->Cyclized Intramolecular Coupling

Caption: Synthetic utility of the scaffold, moving from oxidation to cyclization for complex heterocyclic systems.

References

  • Foley, L. H., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Journal of Organic Chemistry. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012).[2] 2-Chloroquinoline-3-carbaldehydes: Synthesis, reactions and applications. Arkivoc. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: (2-Chloroquinolin-3-yl)methanol.[3][4] National Library of Medicine. Retrieved from [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-5,8-dimethylquinoline-3-methanol

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from laboratory synthesis to a market-approved dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from laboratory synthesis to a market-approved drug is underpinned by a foundation of robust analytical data. The reliability of this data is paramount, ensuring the safety, efficacy, and quality of the final drug product.[1][2] At the heart of this assurance lies the practice of analytical method validation, a documented process that establishes an analytical procedure is suitable for its intended purpose.[3][4][5]

This guide focuses on 2-Chloro-5,8-dimethylquinoline-3-methanol , a novel heterocyclic compound with potential applications as a key starting material or active pharmaceutical ingredient (API). The structural complexity and presence of a halogen atom necessitate diverse and highly specific analytical methods for its characterization and quantification.

However, a single analytical method is often insufficient for the entire lifecycle of a drug. Different stages of development, from early-stage synthesis to final quality control (QC) and stability testing, may require different analytical technologies.[6] This reality brings forth the critical need for cross-validation : the process of demonstrating that two or more distinct analytical methods provide equivalent and interchangeable results.[7]

This guide provides a comprehensive comparison of two orthogonal analytical methods for the analysis of 2-Chloro-5,8-dimethylquinoline-3-methanol: a High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method. We will delve into the causality behind the selection of these methods, present detailed validation protocols, and execute a rigorous cross-validation study, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10]

Method Selection: An Orthogonal Approach to Quality Assurance

The choice of analytical methods was driven by the need for orthogonality—using techniques with fundamentally different separation and detection principles to provide a more comprehensive profile of the analyte and its potential impurities.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis for its versatility in handling non-volatile and thermally labile compounds.[11] A reversed-phase method is ideal for a moderately polar compound like our target molecule, offering excellent resolution and quantitative performance.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): GC is a premier technique for volatile and semi-volatile compounds.[12] The presence of a chloro-substituent on the quinoline ring makes it highly electrophilic, and thus exceptionally sensitive to an Electron Capture Detector (ECD).[13][14] This provides a high degree of selectivity and sensitivity for the target analyte, which is invaluable for trace-level analysis and impurity profiling. Due to the hydroxyl group, which can decrease volatility and cause peak tailing, a derivatization step (silylation) is included to enhance its chromatographic properties.[15]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale for Experimental Choices

The selection of a C18 stationary phase provides a robust, hydrophobic surface for the retention of the quinoline derivative. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the main analyte while separating it from potential polar and non-polar impurities. Phosphoric acid is added to the aqueous phase to control the pH and ensure the consistent protonation state of the basic quinoline nitrogen, leading to sharp, symmetrical peaks. UV detection at 245 nm was chosen based on the absorbance maximum of the quinoline chromophore, ensuring high sensitivity.

Experimental Protocol: HPLC-UV Method
  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 30% B to 85% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-Chloro-5,8-dimethylquinoline-3-methanol reference standard and dissolve in a 50:50 (v/v) mixture of acetonitrile and water in a 100 mL volumetric flask.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • System Suitability Test (SST):

    • Perform five replicate injections of the standard solution.

    • Acceptance Criteria: %RSD of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 5000.

Summary of Validation Data: HPLC-UV
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank; Peak purity > 99.8%No interference at analyte RT
Linearity (Range) 1 - 200 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9997
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
Precision (%RSD)
- Repeatability (n=6)0.45%≤ 1.0%
- Intermediate (n=6)0.68%≤ 2.0%
LOQ 1.0 µg/mLSignal-to-Noise ≥ 10
Robustness Passed (Flow rate ±0.1, Temp ±2°C)%RSD ≤ 2.0%

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)

Rationale for Experimental Choices

To overcome the limited volatility of the target molecule due to the polar methanol group, a silylation derivatization step using BSTFA is employed. This replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility and improving peak shape.[15] A mid-polarity GC column (DB-5ms) is chosen for its versatility and thermal stability. The ECD is the detector of choice due to its exceptional sensitivity to the chlorinated nature of the analyte, allowing for very low detection limits.[16][17]

Experimental Protocol: GC-ECD Method
  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent, equipped with an autosampler, split/splitless inlet, and micro-ECD.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Nitrogen, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (20:1).

    • Oven Program: 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

    • Detector Temperature: 320°C.

    • Injection Volume: 1 µL.

  • Derivatization and Sample Preparation:

    • Standard/Sample Stock (1 mg/mL): Dissolve 10 mg of the reference standard or sample in 10 mL of dry Pyridine.

    • Derivatization: Transfer 100 µL of the stock solution to a 2 mL autosampler vial. Add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • System Suitability Test (SST):

    • Perform five replicate injections of the derivatized standard.

    • Acceptance Criteria: %RSD of peak area ≤ 1.5%; Tailing factor ≤ 1.5.

Summary of Validation Data: GC-ECD
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or derivatizing agentNo interference at analyte RT
Linearity (Range) 0.05 - 50 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9995
Accuracy (% Recovery) 98.8% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability (n=6)0.75%≤ 1.5%
- Intermediate (n=6)1.10%≤ 2.0%
LOQ 0.05 µg/mLSignal-to-Noise ≥ 10
Robustness Passed (Inlet Temp ±5°C, Oven Ramp ±1°C/min)%RSD ≤ 2.0%

Cross-Validation of HPLC and GC Methods

Objective and Strategy

The primary objective of this cross-validation study is to demonstrate the equivalency of the HPLC-UV and GC-ECD methods for the quantitative assay of 2-Chloro-5,8-dimethylquinoline-3-methanol.[7] A successful cross-validation ensures that data generated by either method is comparable and reliable, which is crucial if, for example, the HPLC method is used for routine release testing and the GC method is used for specific, high-sensitivity impurity investigations. The strategy involves analyzing three different, homogeneous batches of the drug substance using both fully validated methods.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_gc Method 2: GC-ECD Sample Homogeneous Batches (Lot A, B, C) HPLC_Analysis Analyze Batches A, B, C Sample->HPLC_Analysis GC_Analysis Analyze Batches A, B, C Sample->GC_Analysis HPLC_Val Validated HPLC Protocol HPLC_Val->HPLC_Analysis HPLC_Result Assay Results (HPLC) Compare Statistical Comparison (Difference & Equivalence) HPLC_Result->Compare GC_Val Validated GC Protocol (with Derivatization) GC_Val->GC_Analysis GC_Result Assay Results (GC) GC_Result->Compare Decision Decision on Method Interchangeability Compare->Decision CrossValidation_Logic Method1 Method A: HPLC-UV Primary Assay Method Validated for: Accuracy, Precision, Linearity, Specificity ComparativeTest Comparative Testing Analyze identical, homogeneous samples with both methods Method1->ComparativeTest:f0 Method2 Method B: GC-ECD Secondary/Orthogonal Method Validated for: Accuracy, Precision, Linearity, Specificity Method2->ComparativeTest:f0 Results Results Comparison Mean Assay (A) vs. Mean Assay (B) ComparativeTest:f1->Results:f0 Equivalence Equivalence Test |Mean(B) - Mean(A)| ≤ 2.0% ? Results:f1->Equivalence Pass PASS Methods are Interchangeable Equivalence->Pass Yes Fail FAIL Investigate Bias Equivalence->Fail No

Caption: Logical relationship in the cross-validation decision process.

Conclusion: Ensuring Data Integrity Through Methodological Harmony

This guide has demonstrated a comprehensive approach to the cross-validation of two orthogonal analytical methods—HPLC-UV and GC-ECD—for the novel compound 2-Chloro-5,8-dimethylquinoline-3-methanol. Both methods were independently validated to be accurate, precise, and fit for purpose. The subsequent cross-validation study confirmed their equivalency, with all results falling well within the established acceptance criteria.

In the rigorous environment of pharmaceutical development, such a comparison is not merely a procedural formality; it is a cornerstone of scientific integrity. [3]It builds confidence in data reliability, facilitates seamless method transfer between laboratories, and provides a flexible, robust analytical control strategy that can adapt to the evolving needs of a drug's lifecycle. [6][7]By embracing this level of analytical diligence, researchers and drug developers can ensure the quality and safety of their products, ultimately safeguarding public health and meeting the stringent demands of global regulatory bodies. [3][18]

References

  • How Analytical Method Valid
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
  • Gas Chrom
  • Understanding Analytical Method Development and Valid
  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chrom
  • Analytical method valid
  • Gas Chromatography.
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed.
  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking W
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
  • What is Gas Chrom
  • Cross-Validations in Regulated Bioanalysis.
  • A Practical Guide to Inter-Laboratory Cross-Valid
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • FDA Guidelines for Analytical Method Valid
  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Benchchem.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-Chloro-5,8-dimethylquinoline-3-methanol

This document provides a detailed protocol for the proper disposal of 2-Chloro-5,8-dimethylquinoline-3-methanol. As a specialized quinoline derivative likely utilized in targeted research and drug development, its handli...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 2-Chloro-5,8-dimethylquinoline-3-methanol. As a specialized quinoline derivative likely utilized in targeted research and drug development, its handling and disposal require a thorough understanding of its potential hazards and adherence to strict regulatory standards. This guide is built upon the foundational principles of laboratory safety, environmental protection, and regulatory compliance, ensuring that your operational workflows are both safe and scientifically sound.

A critical note on data availability: A specific Safety Data Sheet (SDS) for 2-Chloro-5,8-dimethylquinoline-3-methanol is not widely available in public databases. Therefore, this guidance is synthesized from the known toxicological profiles of structurally similar chlorinated quinoline compounds and established best practices for hazardous chemical waste management. Researchers must always perform a risk assessment specific to their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.[1][2]

Hazard Characterization and Risk Assessment

2-Chloro-5,8-dimethylquinoline-3-methanol belongs to the quinoline chemical class. Quinolines are recognized for their biological activity and potential toxicity. The presence of a chloro- group and a dimethylated quinoline ring suggests that this compound should be handled as a hazardous substance until proven otherwise.

Inferred Hazards:

  • Toxicity: Quinoline itself is known to cause liver damage in animal studies and is classified by the EPA as a possible human carcinogen (Group C).[3] Derivatives should be handled as toxic, particularly via ingestion, inhalation, and dermal contact.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[4] Therefore, this compound must not be disposed of down the drain or in regular trash.[5][6]

  • Irritation: Similar to other quinoline derivatives and chlorinated compounds, it may cause irritation to the skin, eyes, and respiratory tract.[3][7]

Table 1: Summary of Assumed Hazards and Required PPE
Hazard CategoryAssumed RiskMinimum Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic)Chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a properly fitted lab coat. All handling of the solid or solutions should occur within a certified chemical fume hood.[1]
Eye/Skin Irritation Irritant/CorrosiveSafety goggles (or safety glasses with side shields) are mandatory.[8][9] A face shield should be considered if there is a splash risk.[1]
Carcinogenicity Possible CarcinogenEngineering controls (fume hood) are the primary barrier. Maintain meticulous hygiene to prevent exposure.[3][10]
Aquatic Toxicity Toxic to Aquatic LifePrevent any release to the environment. Do not dispose of in sinks or drains.[4][6]

Core Disposal Principle: Segregation and Containment

The fundamental principle for disposing of 2-Chloro-5,8-dimethylquinoline-3-methanol is that it must be managed as hazardous chemical waste .[11][12] This necessitates a strict protocol of segregation, secure containment, and clear labeling from the moment it is designated as waste.

The Causality of Segregation: Mixing incompatible waste streams is a primary cause of laboratory accidents.[13] For instance, mixing chlorinated compounds with incompatible solvents or reactive materials can lead to exothermic reactions, gas generation, or compromise the integrity of the waste container. Therefore, this compound's waste stream must be kept separate.

Key Segregation Rules:

  • Halogenated vs. Non-Halogenated: Collect waste containing 2-Chloro-5,8-dimethylquinoline-3-methanol in a dedicated halogenated organic waste container.[9][13]

  • Avoid Mixing: Do not mix this waste with acids, bases, oxidizers, or other reactive chemicals.[12][13]

  • Solid vs. Liquid: If possible, keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste solutions.[12]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final collection by trained EHS personnel or a licensed contractor.

Step 1: Designate a Satellite Accumulation Area (SAA)

An SAA is the designated location at or near the point of waste generation where you will collect the waste.[11][14]

  • Location: The SAA should be in the same room where the waste is generated, often inside a chemical fume hood or a designated, ventilated cabinet.[15]

  • Control: The area must be under the control of the laboratory personnel generating the waste.[14]

Step 2: Select a Compatible Waste Container
  • Material: Use a container made of a material compatible with chlorinated organic compounds. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[13][15]

  • Condition: The container must be in good condition, with no leaks, cracks, or residue on the outside.[14][16]

  • Lid: It must have a secure, screw-top lid. Containers with stoppers or snap-caps are not acceptable for liquid waste.[15]

  • Original Containers: Using the original product container is often a good practice, provided it is in good condition.[12]

Step 3: Label the Waste Container

Proper labeling is a critical regulatory requirement and ensures the safety of everyone who handles the container.[11][14]

  • Timing: Affix a hazardous waste label to the container before adding any waste.[15]

  • Content: The label must clearly state the words "Hazardous Waste ".[11][14]

  • Constituents: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this specific waste, it would be "2-Chloro-5,8-dimethylquinoline-3-methanol" and any solvents used (e.g., "Methanol 80%", "Dichloromethane 20%").[14][15]

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Toxic, Flammable if in a flammable solvent).[15]

Step 4: Accumulate Waste Safely
  • Keep Closed: The waste container must remain closed at all times except when you are actively adding waste.[12][14][16] This prevents the release of volatile organic compounds (VOCs) and protects you and your colleagues.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4]

  • Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[14]

Step 5: Arrange for Disposal

Once the container is full (or the project is complete), arrange for its removal.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online system or by contacting the EHS department directly.[12][15]

  • Do Not Pour Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[5][6] This practice is illegal in many jurisdictions and harmful to the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-5,8-dimethylquinoline-3-methanol waste.

G Disposal Workflow for 2-Chloro-5,8-dimethylquinoline-3-methanol cluster_0 Disposal Workflow for 2-Chloro-5,8-dimethylquinoline-3-methanol A Waste Generated (Solid or Liquid) C Treat as Hazardous Waste. Select compatible container. A->C B Is this a P-listed 'Acutely Hazardous' waste container? G Arrange for pickup by EHS or licensed waste contractor. B->G No H Container must be triple-rinsed before disposal. Rinsate is hazardous waste. B->H Yes D Affix 'Hazardous Waste' Label. List all chemical constituents. C->D E Store in Satellite Accumulation Area (SAA). Keep container closed. D->E F Container is >90% full or waste is no longer generated. E->F F->E No F->G Yes G->B

Caption: Decision workflow for handling and disposing of hazardous chemical waste.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Wear appropriate PPE, including a lab coat, gloves, and eye protection, before attempting to clean a small, manageable spill. For larger spills, contact your institution's emergency response team.

  • Containment: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material. For solid spills, carefully sweep up the material to avoid creating dust.[8]

  • Cleanup: Collect all contaminated materials (absorbents, gloves, etc.) in a designated hazardous waste container and label it appropriately.[4]

  • Report: Report all spills to your supervisor and EHS department, as required by your institution's policy.

By adhering to this comprehensive guide, you ensure that the disposal of 2-Chloro-5,8-dimethylquinoline-3-methanol is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Hazardous Waste Disposal Procedures . University of Chicago, Environmental Health and Safety. [Link]

  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal . HCI Environmental. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University, Environmental Health and Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University, Research. [Link]

  • Quinoline for Synthesis - Safety Data Sheet . Loba Chemie. [Link]

  • Safety Data Sheet - Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate . Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - Surrogate Standard Mixture . CPAChem. [Link]

  • Chlorine - Standard Operating Procedure . Rutgers University, Environmental Health and Safety. [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

  • Chemical Waste Disposal Guidelines . Unknown Source. [Link]

  • Hazardous Waste Disposal Procedures . Unknown Source. [Link]

  • Chemical Safety and Waste Management Manual . University of Alabama at Birmingham. [Link]

  • Chemical Waste Disposal . Monash University, Health Safety & Wellbeing. [Link]

  • Quinoline Fact Sheet . U.S. Environmental Protection Agency (EPA). [Link]

  • Quinoline Toxicological Summary . Minnesota Department of Health. [Link]

  • EPA Ruling On Hazardous Waste Pharmaceuticals . Stericycle. [Link]

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Handling

Personal protective equipment for handling 2-Chloro-5,8-dimethylquinoline-3-methanol

Executive Safety Profile Chemical Identity: 2-Chloro-5,8-dimethylquinoline-3-methanol CAS Number: 485337-91-5 Physical State: Solid (typically off-white to yellow powder) Molecular Formula: C₁₂H₁₂ClNO[1][2][3] Critical H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile

Chemical Identity: 2-Chloro-5,8-dimethylquinoline-3-methanol CAS Number: 485337-91-5 Physical State: Solid (typically off-white to yellow powder) Molecular Formula: C₁₂H₁₂ClNO[1][2][3]

Critical Hazard Overview: As a specialized pharmaceutical intermediate, this compound lacks a globally harmonized, high-volume safety dataset. Therefore, we apply Control Banding Logic based on the quinoline scaffold and functional groups (chlorine, hydroxymethyl).

  • Primary Risks: Severe eye irritation/damage (Category 1/2), Skin irritation (Category 2), and Respiratory tract irritation (Category 3).

  • Hidden Risk: The 2-chloroquinoline moiety is electrophilic; it is designed to react with nucleophiles (amines, thiols) in biological systems.[1] Treat as a potential sensitizer and cytotoxic agent.

  • Precautionary Principle: Handle as Occupational Exposure Band (OEB) 3 (Hazardous) until specific toxicology data proves otherwise.[1]

Risk Assessment & PPE Architecture

Effective safety is not about "wearing everything"; it is about matching protection to the energy and potential of exposure.[1]

The "Why" Behind the PPE (Mechanistic Insight)
  • Glove Selection: The lipophilic nature of the quinoline ring allows it to permeate standard latex rapidly.[1] Nitrile provides adequate splash protection, but Silver Shield/Laminate is required for prolonged contact or solutions in penetrating solvents (e.g., DCM, DMF).

  • Respiratory Protection: As a micronized powder, static charge can cause "fly-off" during weighing.[1] Inhalation of quinoline derivatives can lead to systemic toxicity.[1] A standard surgical mask is insufficient .[1]

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Operation Type Solid_Handling Solid Handling (Weighing/Transfer) Start->Solid_Handling Solution_Handling Solution Handling (Reaction/Extraction) Start->Solution_Handling Spill_Cleanup Spill Cleanup (>1g or Solution) Start->Spill_Cleanup Solid_PPE PRIMARY PPE: - Nitrile Gloves (Double, 0.11mm min) - Lab Coat (Buttoned) - Safety Glasses w/ Side Shields - N95 Respirator (if outside hood) Solid_Handling->Solid_PPE Solvent_Check Solvent Type? Solution_Handling->Solvent_Check Spill_PPE EMERGENCY PPE: - Tyvek Suit - Full-Face Respirator (P100/OV) - Double Nitrile (Thick) Spill_Cleanup->Spill_PPE Standard_Solvent Methanol/Ethanol/Ethyl Acetate Solvent_Check->Standard_Solvent Penetrating_Solvent DCM / DMF / DMSO Solvent_Check->Penetrating_Solvent Std_PPE STANDARD PPE: - Nitrile Gloves (Change every 15m) - Chemical Splash Goggles - Fume Hood Sash <18" Standard_Solvent->Std_PPE High_PPE ENHANCED PPE: - Silver Shield / Laminate Gloves - Face Shield + Goggles - Fume Hood Mandatory Penetrating_Solvent->High_PPE

Figure 1: Decision logic for Personal Protective Equipment selection based on operational state and solvent carrier.

Operational Protocols

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: The 3-methanol group is susceptible to oxidation to the aldehyde (2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde).[1] Store under Argon or Nitrogen to maintain purity [1].

  • Container: Amber glass vial with a Teflon-lined cap.

B. Weighing & Transfer (Solid State)
  • Engineering Control: Use a Static-Dissipative Balance Enclosure or a Chemical Fume Hood.[1]

  • Protocol:

    • Place a disposable balance draft shield or "weighing boat" inside the hood.[1]

    • Don double nitrile gloves.[1]

    • Use a plastic or stainless steel spatula.[1] Avoid aluminum (potential reactivity with chlorinated heterocycles under friction).[1]

    • After transfer, wipe the balance area with a methanol-dampened Kimwipe.[1] Dispose of the wipe as hazardous solid waste.[1]

C. Reaction Setup (Synthesis Context)

This intermediate is often used in Nucleophilic Aromatic Substitution (SNAr) reactions where the 2-chloro group is displaced by amines or alkoxides [2].[1]

  • Risk: These reactions often require heating in polar aprotic solvents (DMF, DMSO), which increases skin permeability.

  • Protocol:

    • Clamp all glassware before adding reagents.[1]

    • Add the solid 2-Chloro-5,8-dimethylquinoline-3-methanol first.[1]

    • Add solvent via syringe or addition funnel to minimize open-air exposure.[1]

    • Reflux Warning: If heating >50°C, ensure the condenser water flow is active and secured with hose clamps to prevent flooding/thermal runaway.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate the immediate 3-meter radius.[1]

  • Don PPE: Double nitrile gloves, N95 respirator, and goggles.[1]

  • Contain: Cover the powder with a damp paper towel (water or PEG-400) to prevent dust generation.[1] Do NOT dry sweep.[1]

  • Clean: Scoop up the damp material.[1] Wipe the surface 3x with Acetone.[1]

  • Verify: Check surface pH (if wet) or use UV light (quinolines often fluoresce) to confirm removal.[1]

Disposal Strategy

Do not dispose of down the drain. This compound is toxic to aquatic life due to the quinoline backbone.[1]

Waste StreamDescriptionPackaging Requirements
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bagged in clear polyethylene; labeled "Toxic Organic Solid".[1]
Liquid Waste Reaction mixtures, mother liquors.[1]Halogenated Organic Waste container (due to Cl atom).[1]
Sharps Contaminated needles/syringes.[1]Rigid sharps container; do not recap needles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 865108, 2-Chloro-5,8-dimethylquinoline-3-methanol. Retrieved from [Link]

  • Roopan, S. M., Khan, F. N., & Jin, J. S. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345-351.[1][4] Retrieved from [Link]

Sources

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